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  • Product: CbzNH-PEG2-CH2CH2NH2
  • CAS: 169744-02-9

Core Science & Biosynthesis

Foundational

The Strategic Role of Heterobifunctional Cbz-PEG2-Amine Linkers in Modern Drug Discovery

Executive Summary In the rapidly evolving landscape of targeted therapeutics—particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the selection of the optimal linker is as critical as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics—particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the selection of the optimal linker is as critical as the choice of the active pharmacophores. Heterobifunctional linkers, specifically Cbz-PEG2-amine (Carboxybenzyl-protected diethylene glycol amine), have emerged as indispensable structural building blocks. This technical whitepaper explores the mechanistic advantages of the Cbz-PEG2-amine architecture, its critical role in facilitating orthogonal synthesis strategies, and provides self-validating experimental workflows for its application in drug discovery.

Chemical Anatomy & Mechanistic Advantages

The utility of Cbz-PEG2-amine lies in its tripartite structure, where each component serves a distinct, mechanistically driven purpose:

A. The PEG2 Spacer: Balancing Solubility and Sterics

Polyethylene glycol (PEG) spacers are widely utilized to enhance the aqueous solubility and biocompatibility of hydrophobic drug molecules 1. However, in the context of PROTACs, linker length dictates the spatial orientation of the ternary complex (Target Protein–PROTAC–E3 Ligase). A short, discrete PEG2 chain minimizes entropic penalties during binding. For specific target-ligase pairs, a shorter, more rigid linker facilitates a highly stable ternary complex, preventing the non-productive "hook effect" often observed with excessively long linkers 1. Furthermore, the chemical nature of the linker significantly influences the metabolic liability and overall pharmacokinetic profile of the conjugate 2.

B. The Carboxybenzyl (Cbz) Protecting Group: Orthogonal Control

The Cbz group provides robust protection of the terminal amine during aggressive peptide coupling cycles or solid-phase synthesis 3. Its primary mechanistic advantage is orthogonality . Because Cbz is cleaved via catalytic hydrogenolysis (H2, Pd/C) rather than acidic or basic conditions, it allows chemists to utilize Boc (acid-labile) or Fmoc (base-labile) protecting groups elsewhere on the molecule without risk of premature deprotection.

C. The Primary Amine: High-Efficiency Conjugation

The unprotected primary amine serves as a highly reactive nucleophile, readily participating in amidation reactions with activated carboxylic acids (e.g., NHS esters) or reductive aminations with aldehydes, ensuring high-yielding bioconjugation steps.

Core Applications in Drug Discovery

PROTAC Linkerology & Assembly

In PROTAC synthesis, the step-wise assembly of the bifunctional molecule is paramount. Cbz-PEG2-amine is typically first reacted with the carboxylic acid of the Protein of Interest (POI) ligand. Following purification, the Cbz group is removed to reveal the free amine, which is subsequently coupled to the E3 ligase ligand 4. This sequential, controlled methodology prevents the formation of homodimers and ensures a 1:1 stoichiometry of the heterobifunctional chimera.

PROTAC_Assembly POI POI Ligand (Carboxylic Acid) Coupling1 Amide Coupling (HATU/DIPEA) POI->Coupling1 Linker Cbz-PEG2-Amine (Heterobifunctional) Linker->Coupling1 Intermediate POI-PEG2-NH-Cbz (Protected) Coupling1->Intermediate Deprotection Cbz Deprotection (H2, Pd/C) Intermediate->Deprotection FreeAmine POI-PEG2-NH2 (Free Amine) Deprotection->FreeAmine Coupling2 Secondary Coupling FreeAmine->Coupling2 E3Ligand E3 Ligase Ligand (Activated Ester) E3Ligand->Coupling2 PROTAC Bifunctional PROTAC Coupling2->PROTAC

Workflow for PROTAC assembly utilizing orthogonal Cbz deprotection of a PEG2 linker.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each workflow includes specific causality for reagent selection and built-in analytical checkpoints to verify success before proceeding to the next synthetic step.

Protocol 1: Primary Amide Coupling (Target Ligand Conjugation)

Objective: Covalently attach the free amine of Cbz-PEG2-amine to the carboxylic acid of a POI ligand. Causality: HATU is selected as the coupling reagent due to its superior efficiency in preventing racemization and driving sterically hindered couplings compared to standard EDC/NHS. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the coupling. Anhydrous DMF is used to prevent the hydrolysis of the active ester intermediate 1.

Methodology:

  • Preparation: Dissolve the POI ligand (1.0 eq) and Cbz-PEG2-amine (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.2 eq) to the solution, followed immediately by DIPEA (2.5 eq).

  • Reaction: Stir the mixture under an inert argon atmosphere at room temperature for 4–6 hours.

  • Self-Validation (Checkpoint 1): Sample 5 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze via LC-MS. Validation criteria: Complete disappearance of the POI ligand mass and the emergence of a new peak corresponding to the exact mass of the [POI-PEG2-NH-Cbz + H]+ adduct.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

Objective: Remove the Cbz protecting group to expose the primary amine for the final PROTAC assembly. Causality: Catalytic hydrogenolysis using Palladium on Carbon (Pd/C) and Hydrogen gas (H2) is chosen because it is highly selective, leaving amide bonds, ethers (PEG), and most aliphatic/aromatic rings intact 4.

Methodology:

  • Preparation: Dissolve the purified POI-PEG2-NH-Cbz intermediate in degassed Methanol or Ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5–10 mol% relative to the substrate). Note: Pd/C is pyrophoric; add under a blanket of inert gas.

  • Hydrogenation: Evacuate the reaction flask and backfill with H2 gas via a balloon. Stir vigorously at room temperature for 2–4 hours.

  • Self-Validation (Checkpoint 2): Monitor via LC-MS. Validation criteria: The chromatogram must show a mass shift of exactly -134 Da (loss of the Cbz group) and a shift to an earlier retention time (indicating the formation of the more polar free amine).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the free amine, ready for immediate secondary coupling.

Cbz_Deprotection Start Cbz-Protected Conjugate Catalyst Add 10% Pd/C in MeOH/EtOH Start->Catalyst Reaction H2 Atmosphere (Room Temp) Catalyst->Reaction Filter Filter Catalyst (Celite Pad) Reaction->Filter Product Free Amine Product Filter->Product

Catalytic hydrogenolysis workflow for the selective removal of the Cbz protecting group.

Quantitative Data Presentation

To facilitate experimental planning, the following tables summarize the critical properties and strategic orthogonality of the Cbz-PEG2-amine linker system.

Table 1: Structural & Physicochemical Profile of Cbz-PEG2-Amine
PropertySpecification / CharacteristicImpact on Drug Discovery
Chemical Structure Core Carboxybenzyl – NH – (CH₂CH₂O)₂ – CH₂CH₂ – NH₂Provides a discrete, monodisperse spacer length.
Spacer Length ~ 8 to 10 Å (extended conformation)Ideal for rigid ternary complexes; minimizes hook effect.
Hydrophilicity High (due to ether oxygens)Offsets the lipophilicity of large POI/E3 ligands.
Amine Reactivity Primary aliphatic amineHighly nucleophilic; rapid kinetics in amide couplings.
Table 2: Protecting Group Orthogonality Matrix
Protecting GroupCleavage ConditionStability Under Acid (e.g., TFA)Stability Under Base (e.g., Piperidine)Stability Under H₂ / Pd/C
Cbz (Carboxybenzyl) Catalytic HydrogenolysisStable Stable Cleaved
Boc (tert-Butoxycarbonyl) Acidic (TFA / HCl)CleavedStable Stable
Fmoc (Fluorenylmethyloxycarbonyl) Basic (Piperidine)Stable CleavedStable

Data Interpretation: Table 2 highlights why Cbz is the premier choice for complex linkerology. A chemist can synthesize a PROTAC utilizing a Boc-protected POI ligand and a Cbz-protected linker. The Cbz group can be selectively removed via hydrogenolysis without disturbing the Boc group, enabling highly complex, multi-step syntheses.

References

  • Optimizing PROTACs with Cbz-NH-PEG1 Linkers BenchChem Technical Support Center
  • Journal of Medicinal Chemistry Vol. 63 No. 20 (PROTAC Metabolism and Linker Liability)
  • A Field Guide to Optimizing Peptoid Synthesis PMC - NIH
  • Cbz-NH-peg8-CH2cooh Technical Guide (PROTAC Synthesis & Cbz Deprotection) BenchChem

Sources

Exploratory

CbzNH-PEG2-CH2CH2NH2 molecular weight and exact mass

Technical Whitepaper: Physicochemical Profiling and Analytical Validation of CbzNH-PEG2-CH2CH2NH2 in Advanced Bioconjugation Executive Summary As a Senior Application Scientist overseeing the development of targeted prot...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Analytical Validation of CbzNH-PEG2-CH2CH2NH2 in Advanced Bioconjugation

Executive Summary

As a Senior Application Scientist overseeing the development of targeted protein degraders (PROTACs) and Antibody-Drug Conjugates (ADCs), I frequently encounter synthesis failures rooted in poor linker characterization. CbzNH-PEG2-CH2CH2NH2 (CAS: 169744-02-9), chemically defined as Benzyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, is a premier heterobifunctional building block[1]. Its architecture—a hydrophilic PEG2 core flanked by a reactive primary amine and a Cbz-protected amine—makes it indispensable for precisely engineered bioconjugates[2]. However, successfully integrating this linker requires a rigorous understanding of its exact mass and mass spectrometry behavior to prevent downstream analytical bottlenecks.

Physicochemical Profiling & Mass Spectrometry Principles

The distinction between molecular weight and exact mass is not merely academic; it is the cornerstone of High-Resolution Mass Spectrometry (HRMS) validation. The molecular weight (282.34 g/mol ) accounts for the natural isotopic abundance of the elements, which is useful for bulk stoichiometric calculations during synthesis. Conversely, the exact mass (282.1579 Da) represents the calculated mass of the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O)[3]. In complex PROTAC or ADC synthesis, relying on nominal mass can lead to false positives due to isobaric interferences from side products.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name Benzyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
CAS Number 169744-02-9
Molecular Formula C14H22N2O4
Molecular Weight (Average) 282.34 g/mol
Exact Mass (Monoisotopic) 282.1579 Da
Appearance Pale yellow to colorless oil

Structural Rationale in Bioconjugation (Expertise & Causality)

In advanced drug design, linkers must not be treated as passive spacers. Every functional group in CbzNH-PEG2-CH2CH2NH2 serves a specific thermodynamic or kinetic purpose:

  • Terminal Primary Amine: Exhibits high nucleophilicity, enabling rapid amidation with NHS-esters or activated carboxylic acids at room temperature.

  • PEG2 Spacer: The diethylene glycol core prevents the hydrophobic collapse of the conjugate. In PROTACs, this specific spacer length dictates the spatial orientation between the E3 ligase binder and the target protein ligand, directly influencing the thermodynamic stability of the ternary complex[4].

  • Cbz (Carboxybenzyl) Protection: Provides orthogonal protection. It remains completely stable under the basic conditions (e.g., DIPEA) required for the initial amine coupling, yet can be cleanly removed via catalytic hydrogenolysis without the use of harsh acids (like TFA) that might degrade sensitive payloads[5].

Workflow Visualization

G A CbzNH-PEG2-CH2CH2NH2 (Start Material) B Primary Amine Coupling (NHS-Ester / HATU) A->B Step 1: Amidation C Cbz-Protected Conjugate (Intermediate) B->C Yields protected linker D Catalytic Hydrogenolysis (Pd/C, H2 gas) C->D Step 2: Deprotection E Deprotected PEG2-Amine (Free Amine) D->E Loss of 134 Da (Cbz) F Secondary Coupling (Payload / E3 Ligand) E->F Step 3: Conjugation G Final Bifunctional Conjugate (PROTAC / ADC) F->G Final Assembly

Workflow for heterobifunctional bioconjugation utilizing CbzNH-PEG2-CH2CH2NH2.

Self-Validating Experimental Protocols

Protocol 1: LC-HRMS Analytical Validation of the Linker

Objective: Confirm the identity and exact mass of CbzNH-PEG2-CH2CH2NH2 prior to initiating bioconjugation.

  • Sample Preparation: Dissolve 1.0 mg of the linker in 1.0 mL of LC-MS grade methanol. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Water and Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a crucial proton source. It forces the protonation of the terminal primary amine, driving the efficient formation of the [M+H]+ ion required for positive-mode Electrospray Ionization (ESI+).

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 50 mm). Execute a rapid gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes.

    • Causality: While the PEG2 chain is hydrophilic, the Cbz group imparts significant lipophilicity. A rapid organic gradient ensures a sharp, symmetrical peak and prevents tailing caused by secondary interactions with the column's silica backbone.

  • Mass Spectrometry Detection: Scan from m/z 100 to 1000 in ESI+ mode using an Orbitrap or Q-TOF mass spectrometer.

  • Self-Validation Checkpoint: The analytical run is validated if the extracted ion chromatogram (EIC) for m/z283.1652 (calculated as [M+H]+: 282.1579 Da + 1.0073 Da) exhibits a single peak with a mass error of ≤ 5 ppm. The detection of the sodium adduct at m/z305.1472 ([M+Na]+) serves as a secondary, orthogonal confirmation of the molecule's identity.

Protocol 2: Amide Coupling and Cbz Deprotection

Objective: Execute a primary conjugation and subsequently liberate the protected amine for secondary coupling.

  • Primary Amidation: React the free amine of CbzNH-PEG2-CH2CH2NH2 (1.0 eq) with an NHS-ester activated payload (1.1 eq) in anhydrous DMF, adding 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at 25°C for 2 hours.

    • Causality: DIPEA is a non-nucleophilic base that maintains the PEG-amine in its highly reactive, deprotonated state. Anhydrous DMF is strictly required to prevent the competitive hydrolysis of the moisture-sensitive NHS-ester.

  • Catalytic Hydrogenolysis (Deprotection): Isolate the intermediate and dissolve it in methanol. Add 10% Palladium on Carbon (Pd/C) at 10% w/w relative to the intermediate. Purge the flask with Argon, then introduce Hydrogen (H 2​ ) gas via a balloon. Stir vigorously for 3 hours.

    • Causality: The Pd/C catalyst selectively cleaves the benzyl-oxygen bond of the Cbz group. The resulting carbamic acid intermediate is highly unstable and spontaneously decarboxylates, releasing CO 2​ gas to yield the free primary amine. Methanol is chosen as the solvent because it efficiently solubilizes the PEGylated intermediate and facilitates high H 2​ gas solubility.

  • Self-Validation Checkpoint: Filter the reaction mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst. Analyze the filtrate via LC-MS. The deprotection is self-validated when the starting material's mass is entirely absent, replaced by a new peak demonstrating an exact mass reduction of 134.0368 Da (corresponding to the loss of the Cbz group, C 8​ H 6​ O 2​ ).

References

Sources

Foundational

The Aqueous Solubility Profile of Cbz-Protected PEG2 Amines: A Technical Guide for Bioconjugation and PROTAC Development

Executive Summary In modern drug development, bioconjugation, and targeted protein degradation (PROTACs), the selection of linker chemistry dictates the pharmacokinetic and physicochemical fate of the resulting molecule....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, bioconjugation, and targeted protein degradation (PROTACs), the selection of linker chemistry dictates the pharmacokinetic and physicochemical fate of the resulting molecule. The carboxybenzyl (Cbz)-protected PEG2 amine (and its carboxylic acid derivatives) represents a critical building block. However, its behavior in aqueous media presents a unique thermodynamic challenge. As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind the solubility limitations of Cbz-PEG2-amines, provide quantitative physicochemical data, and establish self-validating protocols for formulating and verifying these compounds in aqueous solutions.

Structural Thermodynamics: The Hydrophobic-Hydrophilic Tug-of-War

The solubility of any bifunctional linker in aqueous media is governed by the free energy of solvation, which is a direct consequence of its structural domains.

  • The Cbz Group (Hydrophobic Core): The carboxybenzyl protecting group consists of an aromatic benzyl ring linked via a carbamate. This domain is highly lipophilic. It relies on extensive π−π stacking and van der Waals interactions, which forcefully disrupt the hydrogen-bonded network of water, driving the molecule out of aqueous solution.

  • The PEG2 Linker (Hydrophilic Spacer): Polyethylene glycol (PEG) linkers are chemically functionalized specifically to enhance aqueous solubility and reduce immunogenicity[1]. However, a diethylene glycol (PEG2) spacer provides only two ether oxygens capable of acting as hydrogen-bond acceptors.

  • Causality of Insolubility: The thermodynamic reality is that the hydration energy provided by the short PEG2 chain is insufficient to overcome the hydrophobic penalty of the Cbz group. Consequently, Cbz-PEG2 derivatives exhibit a positive partition coefficient (LogP), indicating a strong preference for organic phases[2].

G Cbz Cbz Group (Hydrophobic Core) LogP LogP ~1.1 - 1.4 Lipophilic Dominance Cbz->LogP Drives PEG2 PEG2 Linker (Hydrophilic Spacer) PEG2->LogP Mitigates Terminus Amine/Acid Terminus (Ionizable Group) Solubility Limited Aqueous Solubility (Requires Co-solvents) Terminus->Solubility pH Dependent LogP->Solubility Determines

Caption: Logical relationship between structural domains of Cbz-PEG2-amine and aqueous solubility.

Quantitative Physicochemical Data

To engineer robust assays, we must ground our protocols in quantitative data. The table below synthesizes the physicochemical parameters of standard Cbz-PEG2 derivatives (such as Cbz-NH-PEG2-CH2COOH), which are heavily utilized as PROTAC linkers[3][4].

PropertyValue / DescriptionScientific Implication
Molecular Weight ~297.3 - 311.14 g/mol Small enough to avoid steric hindrance during conjugation, but large enough that the Cbz group dominates the surface area.
Calculated LogP 1.13 to 1.42The molecule is lipophilic[2][5]. Unassisted dissolution in pure water (pH 7.4) will result in micro-precipitation.
H-Bond Acceptors 5 to 6Provided by the PEG ether oxygens, carbamate, and terminal groups. Essential for interaction with polar co-solvents.
H-Bond Donors 1 to 2Limits the capacity to form extensive hydration shells in pure water.
Fraction sp3 (Fsp3) ~0.46Indicates moderate three-dimensional complexity, but the planar aromatic Cbz ring drives aggregation[2].

Experimental Methodologies: Solubilization and Validation

Because Cbz-PEG2-amines cannot be reliably dissolved directly into aqueous buffers, researchers must utilize a "solvent-shifting" or co-solvent methodology. The following protocol is designed as a self-validating system : it not only achieves solubility but includes mandatory steps to prove that the compound remains in solution rather than forming invisible colloidal aggregates.

Protocol A: Preparation of a 10 mM Aqueous Stock (5% DMSO)

Causality Focus: DMSO is utilized as a primary solvent because its high dielectric constant and amphiphilic nature completely solvate the Cbz ring, preventing π−π stacking. Limiting DMSO to ≤5% in the final aqueous dilution prevents the denaturation of biological targets in downstream assays.

Step-by-Step Methodology:

  • Gravimetric Analysis: Accurately weigh 3.0 mg of Cbz-NH-PEG2-amine (or acid derivative) into a sterile, low-protein-binding microcentrifuge tube.

  • Primary Solubilization (Organic Phase): Add 100 µL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO). Vortex vigorously for 60 seconds.

    • Validation Check: The solution must be optically clear. If particulate matter remains, sonicate in a water bath at 30°C for 5 minutes.

  • Aqueous Shifting: Slowly add 1,900 µL of the target aqueous buffer (e.g., 1X PBS, pH 7.4) dropwise while continuously vortexing the solution.

    • Causality: Dropwise addition prevents localized zones of high aqueous concentration, which causes "solvent shock" and immediate precipitation of the hydrophobic Cbz-PEG2 solute.

  • Surfactant Integration (Optional but Recommended): For highly sensitive in vivo or radiolabeling applications (e.g., DOTAMTATE analogs), supplement the buffer with 0.02% Polysorbate 80 prior to mixing to stabilize the compound in solution[1].

Protocol B: LC-MS Validation of Solubilization

Visual inspection is fundamentally flawed; micro-precipitates scatter light but are often invisible to the naked eye. To ensure trustworthiness, the solubility must be analytically verified.

  • Centrifugation: Centrifuge the prepared 10 mM stock solution at 14,000 x g for 15 minutes at room temperature. This forces any colloidal aggregates into a pellet.

  • Supernatant Sampling: Carefully extract 10 µL of the supernatant without disturbing the bottom of the tube.

  • Dilution: Dilute the supernatant 1:100 in mobile phase (e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid).

  • LC-MS Analysis: Inject the sample onto a C18 reverse-phase column. Quantify the Area Under the Curve (AUC) against a standard curve generated purely in 100% DMSO.

  • Validation Criterion: If the aqueous supernatant AUC is ≥95% of the theoretical DMSO standard AUC, true aqueous solubility has been achieved.

Workflow Step1 Weigh Cbz-PEG2-Amine (Dry Powder) Step2 Primary Solubilization (200 mM in 100% DMSO) Step1->Step2 Step3 Aqueous Dilution (Dropwise into PBS Buffer) Step2->Step3 Step4 High-Speed Centrifugation (Pellet Aggregates) Step3->Step4 Step5 LC-MS Supernatant Validation (Confirm Concentration) Step4->Step5

Caption: Step-by-step formulation and analytical validation workflow for Cbz-PEG2-amine solutions.

Application Contexts

Understanding the solubility profile of Cbz-PEG2-amines directly impacts several advanced therapeutic modalities:

  • PROTAC Synthesis: Cbz-NH-PEG2-CH2COOH is frequently utilized as a bifunctional linker connecting an E3 ubiquitin ligase ligand to a target protein ligand[4]. The Cbz group allows for selective deprotection (via catalytic hydrogenation) after the carboxylic acid has been coupled. During synthesis, organic solvents (DMF/DCM) are used, bypassing aqueous solubility issues until the final deprotected PROTAC is formulated.

  • Radioligand Therapy: In the development of somatostatin analogs (like DOTAMTATE), PEG2 linkers are inserted between the chelator and the targeting peptide to alter pharmacokinetics[1]. The transient use of Cbz-protected intermediates requires careful handling in chelation buffers, often necessitating the addition of ethanol and ascorbic acid to maintain solubility and stability during radiolabeling[1].

References

  • Side-by-Side Comparison of the In Vivo Performance of [212Pb]Pb-DOTAMTATE and Other SSTR2-Targeting Compounds - PMC. nih.gov.[Link]

Sources

Exploratory

Engineering Targeted Protein Degradation: The Mechanistic and Synthetic Paradigm of PEG2 Linkers in PROTACs

Executive Summary Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from occupancy-driven inhibition to event-driven targeted protein degradation[1]. A PROTAC is a heter...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from occupancy-driven inhibition to event-driven targeted protein degradation[1]. A PROTAC is a heterobifunctional molecule comprising a ligand for a Protein of Interest (POI), a ligand for an E3 ubiquitin ligase (e.g., CRBN, VHL), and a chemical linker connecting the two[2]. While early PROTAC development heavily focused on warhead optimization, contemporary linkerology has proven that the linker is not merely a passive scaffold, but a critical driver of ternary complex formation, cooperativity, and pharmacokinetic viability[3].

Among the myriad of linker chemistries, Polyethylene Glycol (PEG) linkers—specifically the ultra-short PEG2 (diethylene glycol) variant—have emerged as highly strategic spacers. This whitepaper dissects the biophysical mechanism of action of PEG2 linkers, elucidates their impact on ternary complex thermodynamics, and provides field-proven, self-validating synthetic methodologies for their incorporation into PROTAC architectures.

Mechanism of Action: The Biophysics of the PEG2 Linker

Thermodynamics of Ternary Complex Formation

The fundamental mechanism of a PROTAC relies on inducing spatial proximity between the POI and the E3 ligase, facilitating the transfer of ubiquitin to the POI[4]. The PEG2 linker plays a pivotal role in the thermodynamics of this ternary complex (POI–PROTAC–E3).

Unlike long, highly flexible PEG chains (e.g., PEG6 or PEG8) that suffer a massive entropic penalty upon complexation, the short PEG2 linker restricts the conformational degrees of freedom[5]. This reduced conformational entropy ( ΔS ) minimizes the thermodynamic cost of folding into the productive "degradation conformation." Furthermore, the oxygen atoms in the PEG2 backbone act as hydrogen bond acceptors, which can interact with solvent molecules or surface residues on the POI/E3 ligase, subtly tuning the enthalpy ( ΔH ) of binding[3].

Spatial Geometry and the "Hook Effect"

The length of a PEG2 linker (approximately 8–10 Å depending on terminal functionalization) is highly specific. It is ideal for targets where the E3 ligase and POI possess complementary protein-protein interaction (PPI) interfaces that require tight apposition. If a linker is too long, the proteins may not interact cooperatively; if too short, steric clashes prevent ternary complex formation[6]. Additionally, the constrained length of PEG2 can help mitigate the "hook effect" (auto-inhibition at high PROTAC concentrations) by heavily favoring the highly cooperative ternary state over non-productive binary states[6].

Physicochemical Modulation

From a pharmacokinetic perspective, PEG2 linkers offer a distinct advantage over purely aliphatic (alkyl) chains. The incorporation of heteroatoms (oxygen) reduces the overall lipophilicity ( logP ) and increases the topological polar surface area (TPSA). This balance is critical for maintaining aqueous solubility and cellular permeability, preventing the PROTAC from aggregating in biological media or becoming trapped in lipophilic cellular compartments.

PROTAC_MoA PROTAC PROTAC (PEG2 Linker) POI Protein of Interest (POI) PROTAC->POI Binds Target E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) PROTAC->E3 Recruits Ligase Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary E3->Ternary Ub Polyubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

PROTAC-mediated targeted protein degradation pathway via ternary complex formation.

Quantitative Structure-Activity Relationship (QSAR)

The structural attachment point and the exact length of the PEG linker dictate degradation efficacy. Recent optimization campaigns have demonstrated that switching from longer linkers to a PEG2 linker—or altering its attachment vector—can rescue inactive PROTACs.

Table 1: Impact of PEG Linker Length and Attachment on Degradation Efficacy
Target ProteinPROTAC DesignationLinker TypeE3 Ligase (Vector)Degradation Efficacy ( Dmax​ )Concentration ( DC50​ )Ref
AURKA SK3250PEG2CRBN (4-position)Inactive (0%)N/A[6]
AURKA SK3277PEG2CRBN (5-position)Highly Active (83%)< 100 nM[6]
BRD9 VZ185 SeriesPEG2VHLActive~1 μ M[7]
Halo-ELuc Compound 5PEG2ClozapineActive (Concentration-dep.)N/A[1]
HDAC6 Compound 17cPEG2CRBNSelective DegradationN/A[8]

Analysis: The data for AURKA degraders perfectly illustrates the sensitivity of PEG2 linkers to spatial vectors. A PEG2 linker attached to the 4-position of thalidomide (SK3250) failed to degrade the target due to steric clashes preventing the ternary complex. Simply shifting the exact same PEG2 linker to the 5-position (SK3277) relieved this clash, yielding a highly potent degrader[6].

Advanced Synthetic Methodologies for PEG2 PROTACs

The synthesis of PROTACs utilizing PEG2 linkers typically relies on highly efficient, modular chemistry. The two most reliable methods are Amide Coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [9].

As a Senior Application Scientist, I mandate that every synthetic step must be a self-validating system. This means incorporating in-process analytical controls (e.g., LC-MS) to confirm intermediate formation before proceeding, preventing the compounding of errors in multi-step syntheses.

Protocol 1: Modular Amide Coupling Synthesis

This protocol details the conjugation of an E3 ligase ligand to an Fmoc-protected PEG2 linker, followed by deprotection and coupling to the POI ligand[4].

Rationale & Causality: We utilize HATU as the coupling reagent because its uronium structure forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is exceptionally efficient for sterically hindered amines and prevents racemization. DIPEA is selected as the base because it is non-nucleophilic; it deprotonates the amine to make it reactive without attacking the activated carboxylic acid.

Step-by-Step Methodology:

  • Activation of E3 Ligand:

    • Dissolve the E3 ligase ligand containing a free carboxylic acid (1.1 eq) in anhydrous DMF (0.1 M concentration).

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes under an inert nitrogen atmosphere.

    • Self-Validation: Quench a 1 μ L aliquot in water/acetonitrile and analyze via LC-MS. The mass of the active HOAt-ester intermediate must be observed.

  • PEG2 Conjugation:

    • Add Fmoc-N-amido-PEG2-amine (1.0 eq) dropwise to the activated mixture. Stir for 2 hours at room temperature[4].

    • Self-Validation: Monitor via LC-MS until the starting PEG2 mass is fully consumed and the E3-PEG2-Fmoc mass appears.

  • Fmoc Deprotection:

    • Treat the crude mixture with 20% Piperidine in DMF for 1 hour to remove the Fmoc protecting group, exposing the free amine[4].

    • Concentrate under high vacuum to remove piperidine. Purify via reverse-phase HPLC to isolate the pure E3-PEG2-NH 2​ intermediate.

  • Final Assembly (POI Coupling):

    • Repeat the HATU/DIPEA activation process using the POI ligand (bearing a carboxylic acid) and couple it to the purified E3-PEG2-NH 2​ .

    • Purify the final PROTAC via preparative HPLC.

Protocol 2: Click Chemistry (CuAAC) Assembly

For highly complex or sterically restricted POI ligands, click chemistry utilizing an Azido-PEG2-amine linker provides near-quantitative yields with absolute regioselectivity[9].

Rationale & Causality: CuAAC is orthogonal to most functional groups found in biological ligands, eliminating the need for extensive protecting group strategies. Sodium ascorbate is used in slight excess to continuously reduce any oxidized Cu(II) back to the catalytically active Cu(I) state, ensuring the reaction does not stall.

Step-by-Step Methodology:

  • Pre-assembly: Synthesize the E3-PEG2-Azide intermediate using standard amide coupling (as in Protocol 1) between an E3-COOH and Azido-PEG2-amine[9].

  • Reaction Setup:

    • Dissolve the E3-PEG2-Azide (1.0 eq) and the POI-Alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water (0.05 M). The biphasic-like nature of this solvent system optimally solubilizes both the organic PROTAC fragments and the inorganic catalysts.

  • Catalyst Addition:

    • Add CuSO 4​⋅5H2​O (0.1 eq) followed immediately by freshly prepared Sodium Ascorbate (0.5 eq).

    • Stir vigorously at room temperature for 4-6 hours.

    • Self-Validation: The reaction mixture should turn from blue (Cu II) to pale yellow/colorless (Cu I). Monitor the disappearance of the azide stretching band (~2100 cm −1 ) via FT-IR, or confirm the triazole product mass via LC-MS.

  • Purification:

    • Dilute with brine and extract with ethyl acetate. Dry the organic layer over Na 2​ SO 4​ , concentrate, and purify the final triazole-linked PEG2 PROTAC via flash column chromatography.

Synthesis_Workflow Step1 Step 1: E3 Ligand Activation (HATU, DIPEA, DMF) Step2 Step 2: PEG2 Linker Conjugation (e.g., Fmoc-NH-PEG2-NH2) Step1->Step2 Amide Bond Formation Step3 Step 3: Deprotection (20% Piperidine in DMF) Step2->Step3 Remove Fmoc Group Step4 Step 4: POI Ligand Coupling (Amide or Click Chemistry) Step3->Step4 Free Amine Release Step5 Step 5: Purification & Validation (HPLC, LC-MS, NMR) Step4->Step5 Final Assembly

Step-by-step chemical synthesis workflow for a PEG2-based PROTAC molecule.

Conclusion

The integration of PEG2 linkers into PROTAC design represents a masterclass in biophysical tuning. By carefully balancing conformational rigidity with aqueous solubility, PEG2 linkers frequently unlock degradation activity in previously recalcitrant targets. For the medicinal chemist, leveraging robust, self-validating synthetic protocols—such as HATU-mediated amide coupling and CuAAC click chemistry—ensures that these complex heterobifunctional molecules can be synthesized with high fidelity, accelerating the pipeline from benchtop discovery to clinical application.

References

  • [6] Targeted AURKA degradation: towards new therapeutic agents for neuroblastoma. ChemRxiv. Available at:[Link]

  • [5] Linker Optimization Enhances the Potency of Ribonuclease-Targeting Chimeras in Cancer Models. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • [3] Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts. ChemRxiv. Available at:[Link]

  • [8] Development of Ethyl-Hydrazide-Based Selective Histone Deacetylase 6 (HDAC6) PROTACs. PMC - NIH. Available at: [Link]

  • [1] Clozapine as an E3 Ligand for PROTAC Technology. ACS Medicinal Chemistry Letters. Available at: [Link]

  • [2] Full article: FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online. Available at:[Link]

  • [7] Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

Foundational

Stability of Cbz-Protected PEG Linkers at Varying pH Levels: A Technical Guide for Bioconjugation

Executive Summary In the rapidly evolving landscape of biotherapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the selection and management of linker chemistries are criti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of biotherapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the selection and management of linker chemistries are critical to structural integrity and therapeutic efficacy. Polyethylene glycol (PEG) linkers are widely employed to enhance solubility, reduce immunogenicity, and provide flexible spatial separation between conjugated moieties[1]. To facilitate multi-step, orthogonal synthesis, terminal amines on these linkers are frequently masked using the carboxybenzyl (Cbz or Z) protecting group[2].

This whitepaper provides an in-depth mechanistic analysis of the stability of Cbz-protected PEG linkers (e.g., Cbz-NH-PEG-COOH) across the pH spectrum. By understanding the thermodynamic and kinetic vulnerabilities of both the Cbz group and the PEG backbone, researchers can optimize storage conditions, conjugation workflows, and deprotection strategies.

Mechanistic Foundations of Cbz-PEG Linkers

The Carboxybenzyl (Cbz) Protecting Group

Introduced by Bergmann and Zervas in 1932, the Cbz group remains a cornerstone of peptide and linker chemistry due to its robust stability profile[2]. As a carbamate-type protecting group, it temporarily masks primary or secondary amines, preventing unwanted nucleophilic attacks or self-polymerization during complex synthetic workflows[3].

The defining advantage of the Cbz group is its orthogonality. It is highly stable to basic conditions and most aqueous mildly acidic environments, allowing for the selective removal of other protecting groups (such as the acid-labile Boc or base-labile Fmoc groups) without compromising the Cbz-protected amine[4].

The Polyethylene Glycol (PEG) Backbone

The core poly(ethylene glycol) chain, consisting of repeating ethylene oxide units connected via ether bonds, is chemically inert and highly stable across a wide pH range[5]. However, heterobifunctional Cbz-PEG linkers often feature terminal functional groups—such as carboxylic acids or N-hydroxysuccinimide (NHS) esters—that exhibit distinct pH sensitivities. While the PEG ether backbone resists hydrolysis, terminal ester linkages are highly susceptible to both acid- and base-catalyzed hydrolysis[5].

pH Stability Profiling: The Core Analysis

Understanding the behavior of Cbz-PEG linkers across different pH environments is essential for designing self-validating experimental protocols.

Acidic Conditions (pH 1.0 – 6.0)
  • Mild Acidity (pH 4.0 – 6.0): Cbz-protected PEG linkers are highly stable in mildly acidic aqueous buffers[6]. This stability is advantageous when conjugating to targets that require slightly acidic conditions to maintain solubility or native conformation.

  • Strong Acidity (pH < 3.0): While the Cbz group can withstand brief exposure to trifluoroacetic acid (TFA), its stability is severely compromised by strong, highly corrosive acids. Reagents such as hydrogen bromide (HBr) in acetic acid or strong Lewis acids will rapidly cleave the carbamate bond, liberating the free amine[2][4].

Neutral Conditions (pH 6.0 – 8.0)
  • Physiological Stability: At neutral pH (e.g., pH 7.4), both the Cbz group and the PEG ether backbone exhibit maximum stability[5][6]. This makes neutral buffers the optimal environment for long-term storage of aqueous stock solutions and for conducting physiological assays.

  • Conjugation Window: For linkers activated with NHS esters, a slightly alkaline pH (7.5–8.5) is required to ensure the target primary amines are unprotonated and nucleophilic, forming stable amide bonds[1][7].

Basic Conditions (pH 8.0 – 14.0)
  • Mild to Strong Basicity: The Cbz group is renowned for its exceptional stability in alkaline conditions (e.g., NaOH, piperidine)[2]. It will not undergo base-catalyzed deprotection.

  • The Ester Vulnerability: If the Cbz-PEG linker contains terminal ester activations (e.g., NHS esters), basic conditions will trigger rapid, base-catalyzed hydrolysis, converting the active ester back into an unreactive carboxylic acid[5]. Therefore, prolonged exposure to pH > 8.5 should be avoided during conjugation workflows.

G CbzPEG Cbz-PEG Linker pH_Acid Acidic (pH 1-4) CbzPEG->pH_Acid pH_Neut Neutral (pH 5-8) CbzPEG->pH_Neut pH_Base Basic (pH 9-14) CbzPEG->pH_Base StrongAcid Cleavage (Strong Acids) Stable (Mild Acids) pH_Acid->StrongAcid HBr/AcOH Stable Highly Stable Optimal Storage pH_Neut->Stable Physiological BaseStable Cbz Stable Ester Hydrolysis Risk pH_Base->BaseStable NaOH/Piperidine

Logical relationship of Cbz-PEG stability across varying pH conditions.

Quantitative Data Summary

To facilitate rapid decision-making, the following table summarizes the hydrolytic stability of the core structural components of a standard activated Cbz-PEG linker (e.g., Cbz-NH-PEG-NHS) across varying pH levels.

Structural ComponentAcidic (pH 3.0)Neutral (pH 7.4)Basic (pH 10.0)Primary Degradation Pathway
Cbz Group Stable (Labile at pH < 1)Highly StableHighly StableCleaved by strong acids (HBr) or Pd/C[4]
PEG Backbone StableHighly StableStableOxidative degradation (long-term)[5]
NHS Ester Slow HydrolysisStable (Reacts w/ Amines)Rapid HydrolysisBase-catalyzed hydrolysis[5][7]

Experimental Workflows & Protocols

Workflow 1: pH Stability Assessment of Cbz-PEG Linkers via LC-MS

To empirically validate the stability of a specific Cbz-PEG linker for your formulation, a controlled pH degradation assay coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. This protocol is self-validating, utilizing exact mass shifts to track the loss of the Cbz group (-134 Da).

Materials:

  • Cbz-NH-PEG8-CH2COOH stock solution (10 mM in DMSO)[6]

  • Buffers: 100 mM Citrate (pH 3.0), 100 mM PBS (pH 7.4), 100 mM Carbonate (pH 10.0)

  • Quenching solution: 1% Formic Acid in Acetonitrile

Step-by-Step Methodology:

  • Buffer Preparation: Aliquot 990 µL of each respective buffer (pH 3.0, 7.4, 10.0) into sterile microcentrifuge tubes.

  • Linker Incubation: Spike 10 µL of the 10 mM Cbz-PEG stock into each buffer to achieve a final concentration of 100 µM. Vortex gently.

  • Thermal Control: Incubate the samples in a thermomixer set to 37°C to simulate physiological or accelerated degradation conditions.

  • Aliquot Sampling: At defined timepoints (0h, 4h, 24h, 48h), extract a 50 µL aliquot from each reaction tube.

  • Quenching: Immediately add 50 µL of the quenching solution (1% Formic Acid in ACN) to the aliquot to halt any base-catalyzed reactions and precipitate buffer salts.

  • LC-MS Analysis: Inject the quenched samples into an LC-MS system (e.g., Q-TOF). Monitor the Extracted Ion Chromatogram (EIC) for the intact mass of the Cbz-PEG linker and the expected deprotected mass[8].

Workflow Step1 1. Buffer Preparation (pH 3.0, 7.4, 10.0) Step2 2. Linker Incubation (100 µM Cbz-PEG at 37°C) Step1->Step2 Step3 3. Aliquot Sampling (Timepoints: 0, 4, 24, 48h) Step2->Step3 Step4 4. Quenching & Prep (1% Formic Acid / ACN) Step3->Step4 Step5 5. LC-MS Analysis (Quantify Intact vs. Cleaved Mass) Step4->Step5

Step-by-step workflow for profiling the pH stability of Cbz-PEG linkers.

Workflow 2: Controlled Deprotection via Catalytic Hydrogenolysis

Because the Cbz group is highly resistant to standard pH fluctuations, its removal requires specific catalytic conditions. Catalytic hydrogenolysis is the preferred method as it operates at a neutral pH, preserving the integrity of the PEG backbone and any pH-sensitive payloads[2][4].

Causality Check: Why use Hydrogenolysis over HBr/AcOH? Strong acids like HBr can cause unwanted side reactions or cleave sensitive ester/amide bonds within the bioconjugate. Palladium on carbon (Pd/C) with hydrogen gas provides a mild, orthogonal deprotection route[4].

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the Cbz-protected PEG conjugate in a suitable degassed solvent (e.g., Methanol or Ethanol).

  • Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight relative to the substrate)[9].

  • Hydrogenation: Evacuate the reaction vessel and backfill with Hydrogen gas (H₂). Maintain the reaction under a hydrogen balloon atmosphere at room temperature.

  • Monitoring: Stir the mixture vigorously. Monitor the reaction progress via TLC or LC-MS until the Cbz-protected starting material is completely consumed (typically 2 to 12 hours).

  • Filtration: Purge the vessel with Nitrogen to remove residual H₂. Filter the reaction mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst[9].

  • Concentration: Concentrate the filtrate under reduced pressure to yield the free amine-PEG conjugate, ready for the next synthetic step.

Conclusion & Best Practices

The stability of Cbz-protected PEG linkers is dictated by a delicate interplay between the robust carbamate protecting group and the pH-sensitive terminal functionalities. For optimal results:

  • Storage: Always store Cbz-PEG linkers in dry, dark conditions at -20°C to prevent slow, moisture-driven hydrolysis[6].

  • Conjugation: Maintain pH between 7.5 and 8.5 when reacting NHS-activated Cbz-PEG linkers to balance amine reactivity with ester stability[7].

  • Deprotection: Rely on catalytic hydrogenolysis rather than extreme pH shifts to remove the Cbz group, ensuring the structural integrity of the PEG spacer remains uncompromised[4].

References

  • Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC Source: nih.gov URL:[Link]

  • Cbz: Organic Chemistry Study Guide | Fiveable Source: fiveable.me URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Practical Guide to the Catalytic Hydrogenation Deprotection of CbzNH-PEG2-CH2CH2NH2

Introduction The benzyloxycarbonyl (Cbz or Z) group is a foundational amine protecting group in contemporary organic synthesis, prized for its stability across a diverse range of chemical environments.[1][2] This robustn...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a foundational amine protecting group in contemporary organic synthesis, prized for its stability across a diverse range of chemical environments.[1][2] This robustness, coupled with its facile removal via catalytic hydrogenation, has cemented its role in peptide synthesis, drug development, and the synthesis of complex molecules.[1][2] Catalytic hydrogenation stands out as the preferred method for Cbz deprotection due to its mild reaction conditions and the generation of innocuous byproducts, namely toluene and carbon dioxide, which simplifies subsequent purification steps.[1][2][3]

This application note provides a comprehensive, field-proven protocol for the deprotection of CbzNH-PEG2-CH2CH2NH2, a bifunctional linker molecule incorporating a hydrophilic polyethylene glycol (PEG) spacer. The presence of the PEG chain enhances aqueous solubility, a desirable characteristic for bioconjugation and drug delivery applications.[4][5] We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and address critical safety considerations and troubleshooting strategies.

Reaction Principle and Mechanism

The deprotection of a Cbz-protected amine via catalytic hydrogenation is a form of hydrogenolysis.[6] The reaction proceeds on the surface of a heterogeneous catalyst, most commonly palladium on activated carbon (Pd/C).[3] The process can be conceptualized in two primary stages:

  • Hydrogenolysis of the Benzyl-Oxygen Bond: The palladium catalyst facilitates the cleavage of the C-O bond of the carbamate, with hydrogen gas serving as the reducing agent. This step yields toluene and a transient carbamic acid intermediate.[2][6]

  • Spontaneous Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly undergoes spontaneous decarboxylation to afford the free amine and carbon dioxide gas.[2][6]

The overall transformation is clean and efficient, with the only byproducts being volatile and easily removed.

Cbz_Deprotection_Mechanism Cbz_Amine CbzNH-R Intermediate [R-NH-COOH] Carbamic Acid Intermediate Cbz_Amine->Intermediate Hydrogenolysis H2 H₂ PdC Pd/C Catalyst Toluene Toluene Free_Amine H₂N-R (Deprotected Amine) Intermediate->Free_Amine Spontaneous Decarboxylation CO2 CO₂

Caption: General reaction scheme for Cbz deprotection.[2]

Experimental Protocol: Deprotection of CbzNH-PEG2-CH2CH2NH2

This protocol is optimized for the deprotection of CbzNH-PEG2-CH2CH2NH2 but can be adapted for other Cbz-protected amines with appropriate modifications.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
CbzNH-PEG2-CH2CH2NH2≥95%Commercially AvailableStore at -20°C.
Palladium on Carbon (10% Pd/C)50% water wetMajor Chemical SupplierHandle with care; pyrophoric when dry.[7][8][9][10]
Methanol (MeOH)AnhydrousMajor Chemical SupplierOther suitable solvents include ethanol or ethyl acetate.[1]
Hydrogen (H₂) GasHigh PurityGas SupplierUse in a well-ventilated fume hood.
Celite® 545---Major Chemical SupplierFor filtration.
Argon (Ar) or Nitrogen (N₂)High PurityGas SupplierFor creating an inert atmosphere.
Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve CbzNH-PEG2-CH2CH2NH2 (1.0 equivalent) in methanol (approximately 0.1 M concentration).

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate) to the solution under a stream of inert gas (argon or nitrogen).[1] Safety Note: Dry Pd/C can be pyrophoric and may ignite in the presence of flammable solvents.[7][8][9][10] Always handle in an inert atmosphere and add the solvent to the catalyst, or add the catalyst to the solvent under an inert gas blanket.

  • Hydrogenation:

    • Seal the flask with a septum and equip it with a vacuum/inert gas inlet and a balloon filled with hydrogen gas.

    • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[1]

    • Evacuate the flask one final time and backfill with hydrogen from the balloon.

    • Stir the reaction mixture vigorously at room temperature.[2] Efficient stirring is crucial for this heterogeneous reaction to ensure good contact between the substrate, hydrogen, and catalyst.[11]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] A typical TLC system would be dichloromethane/methanol with a small percentage of ammonium hydroxide to visualize the amine product. The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the free amine indicates the reaction is proceeding.

  • Work-up and Isolation:

    • Once the reaction is complete (typically within a few hours), carefully purge the reaction flask with an inert gas to remove any excess hydrogen.[2]

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1][3] Safety Note: The used catalyst on the Celite pad can still be pyrophoric. Do not allow it to dry in the air. Quench the filter cake with water before disposal.[2][10]

    • Rinse the Celite® pad with additional methanol to ensure complete recovery of the product.[1][2]

    • Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine, H₂N-PEG2-CH2CH2NH₂. The product can be further purified by an appropriate method if necessary, although this reaction is often very clean.

Caption: Experimental workflow for Cbz deprotection.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[10] All operations involving hydrogen gas must be conducted in a well-ventilated fume hood, away from ignition sources.[7]

  • Palladium on Carbon: As a finely divided metal, Pd/C is a fire hazard, especially when dry and exposed to air.[7][8][9] It is recommended to use a water-wet catalyst to mitigate this risk. Always handle the catalyst in an inert atmosphere.

  • Personal Protective Equipment (PPE): Safety glasses or goggles, a lab coat, and appropriate gloves are mandatory when performing this procedure.[7][9]

  • Catalyst Quenching: After filtration, the used Pd/C on Celite® should be immediately quenched by slurrying with water to prevent ignition upon drying.[10] Dispose of the quenched catalyst in a dedicated waste container.

Troubleshooting and Field-Proven Insights

Issue Potential Cause(s) Recommended Solution(s)
Incomplete or Sluggish Reaction - Catalyst Inactivation: The palladium catalyst can be "poisoned" by impurities like sulfur-containing compounds.[12] The product amine can also inhibit the catalyst.[12] - Poor Catalyst Quality: The activity of Pd/C can vary between batches and decrease with age.[11] - Insufficient Hydrogen: Inadequate hydrogen pressure or poor gas-liquid mixing can slow the reaction.[11][12]- Use a fresh, high-quality catalyst.[11] - Increase the catalyst loading (e.g., to 10-20 mol%).[12] - Consider adding a small amount of a weak acid like acetic acid to protonate the product amine and reduce catalyst inhibition.[11] - Ensure vigorous stirring to maximize gas-liquid contact.[11] - If using a balloon, ensure it remains inflated. For more challenging substrates, a Parr hydrogenator may be necessary to increase pressure.[11]
Side Reactions - Reduction of Other Functional Groups: While Cbz deprotection is generally selective, other functional groups like alkenes, alkynes, or some benzyl ethers can be reduced under these conditions.[1]- If other reducible groups are present, consider alternative deprotection methods. Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid can sometimes offer better selectivity.[1][11] Acid-catalyzed cleavage is another option for substrates sensitive to reduction.[1][12]
Product Isolation Issues - Product Solubility: The deprotected diamine product may have different solubility characteristics than the starting material.- If the product precipitates, ensure sufficient solvent is used for the filtration and rinsing steps.

Conclusion

Catalytic hydrogenation is a highly effective and reliable method for the deprotection of the Cbz group in molecules like CbzNH-PEG2-CH2CH2NH2. By adhering to the detailed protocol and safety precautions outlined in this application note, researchers can achieve high yields of the desired free amine. Understanding the reaction mechanism and potential troubleshooting strategies will further empower scientists to adapt and optimize this crucial transformation for their specific research and development needs.

References

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

  • The Sarpong Group. (n.d.). Standard Operating Procedures. The Sarpong Group. Retrieved from [Link]

  • Del Valle Lab. (n.d.). Standard Operating Procedures. Del Valle Lab. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. University of Wisconsin-Madison. Retrieved from [Link]

  • Master Organic Chemistry. (2011, November 25). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Faraday Discussions. (2024, March 1). Developing deprotectase biocatalysts for synthesis. Royal Society of Chemistry. DOI:10.1039/D4FD00016A. Retrieved from [Link]

  • ResearchGate. (2018, November 15). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? ResearchGate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C). Common Organic Chemistry. Retrieved from [Link]

  • Scientific Update. (2023, February 22). To Deprotect and Serve. Scientific Update. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Developing deprotectase biocatalysts for synthesis. National Center for Biotechnology Information. Retrieved from [Link]

  • AxisPharm. (n.d.). CbzNH-PEG3-CH2CH2NH2 | CAS:863973-20-0. AxisPharm. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved from [Link]

  • Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. Retrieved from [Link]

  • PubChem. (n.d.). CbzNH-PEG2-CH2CH2NH2. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application

Application Note: Utilizing CbzNH-PEG2-CH2CH2NH2 in Antibody-Drug Conjugate (ADC) Linker Synthesis

Executive Summary & Scientific Rationale Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted oncology, combining the exquisite cell-selectivity of monoclonal antibodies with the potent cytotoxicity of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted oncology, combining the exquisite cell-selectivity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads[1]. A critical determinant of an ADC's efficacy, pharmacokinetics, and safety profile is the chemical linker connecting these two domains. CbzNH-PEG2-CH2CH2NH2 (Benzyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate, CAS: 169744-02-9) is a highly versatile, heterobifunctional polyethylene glycol (PEG) derivative used extensively in modular ADC linker synthesis[2].

Strategic Advantages of CbzNH-PEG2-CH2CH2NH2:

  • Hydrophilicity & Spacing: The PEG2 spacer (a diethylene glycol derivative) increases the aqueous solubility of highly lipophilic payloads (e.g., MMAE, exatecan). This mitigates the risk of antibody aggregation during bioconjugation and improves the systemic circulation half-life of the resulting ADC[1].

  • Orthogonal Protection Strategy: The molecule features one free primary amine and one carboxybenzyl (Cbz)-protected amine. This asymmetry allows for site-directed, sequential conjugation. The free amine can be coupled to a carboxylic acid on a payload or a cleavable peptide sequence (e.g., Val-Cit), while the Cbz group remains inert. Subsequent deprotection exposes the second amine for functionalization with a bioconjugation handle (e.g., maleimide)[3].

Mechanistic Overview & Workflow

The synthesis of an ADC linker using CbzNH-PEG2-CH2CH2NH2 follows a strict, three-stage logical progression designed to prevent cross-reactivity and maximize yield.

  • Stage 1: Payload/Peptide Attachment (Amide Coupling). The free primary amine of the PEG2 linker is reacted with an activated carboxylate of the payload or a protease-cleavable dipeptide. HATU is the preferred coupling reagent due to its superior efficiency in forming amide bonds with minimal epimerization[3].

  • Stage 2: Cbz Deprotection. The Cbz group is removed via catalytic hydrogenation (Pd/C, H2). This method is chosen because it proceeds under mild, neutral conditions, avoiding the use of strong acids (like TFA) that could degrade acid-sensitive payloads or trigger premature linker cleavage[1].

  • Stage 3: Bioconjugation Handle Installation. The newly liberated amine is reacted with a heterobifunctional crosslinker, such as Maleimide-NHS ester, to install the maleimide group required for Michael addition to the sulfhydryl groups of reduced cysteines on the monoclonal antibody[3].

Workflow A Cbz-PEG2-amine (Starting Material) B Payload / Peptide (e.g., Val-Cit-OH) C HATU/DIPEA Coupling (Amide Bond) D Cbz-PEG2-Payload (Intermediate) C->D E Pd/C, H2 Gas (Deprotection) D->E Removes Cbz F NH2-PEG2-Payload (Free Amine) E->F G Mal-NHS Ester (Functionalization) F->G H Mal-PEG2-Payload (Final ADC Linker) G->H Adds Maleimide AB AB AB->C

Figure 1: Sequential synthesis workflow for ADC linkers using Cbz-PEG2-amine.

Detailed Experimental Protocols

Note on Self-Validation: Every protocol below incorporates built-in analytical checkpoints. Proceeding to subsequent steps without confirming intermediate purity via LC-MS will result in compounded side-reactions and catastrophic yield loss.

Protocol A: HATU-Mediated Amide Coupling

Objective: Couple the free amine of CbzNH-PEG2-CH2CH2NH2 to a carboxylate-containing payload or peptide (e.g., Fmoc-Val-Cit-OH). Causality: HATU generates a highly reactive OAt ester intermediate, driving the reaction to completion even with sterically hindered substrates. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to deprotonate the carboxylic acid without participating in side reactions[3].

  • Preparation: Dissolve 1.0 equivalent of the carboxylic acid-containing payload/peptide in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration. Purge the reaction vessel with inert gas (N2 or Ar).

  • Activation: Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA to the solution. Stir at room temperature for 15 minutes to allow complete formation of the active ester.

  • Coupling: Add 1.1 equivalents of CbzNH-PEG2-CH2CH2NH2 dropwise to the activated mixture.

  • Self-Validation (Monitoring): Stir the reaction at room temperature for 2-4 hours. Withdraw a 5 µL aliquot and analyze via LC-MS. The reaction is validated when the mass corresponding to the starting carboxylic acid is completely depleted.

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract the product using Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Catalytic Hydrogenation for Cbz Deprotection

Objective: Remove the Cbz protecting group to expose the terminal primary amine. Causality: Palladium on carbon (Pd/C) catalyzes the hydrogenolysis of the benzyl-oxygen bond of the Cbz group, releasing toluene and CO2 gas. Methanol is utilized as the solvent to solubilize the intermediate and facilitate optimal hydrogen transfer[1].

  • Preparation: Dissolve the purified Cbz-PEG2-Payload intermediate in anhydrous Methanol (MeOH) (approx. 0.05 M).

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 10-20% w/w relative to the intermediate). Safety Note: Pd/C is pyrophoric; add it under a strict blanket of Argon.

  • Hydrogenation: Evacuate the reaction flask and backfill with Hydrogen gas (H2) via a balloon. Repeat this purge cycle three times to remove all trace oxygen.

  • Reaction: Stir the suspension vigorously at room temperature under the H2 atmosphere for 4-12 hours.

  • Self-Validation (Monitoring): Check progress via LC-MS. The reaction is validated when the product mass shifts by exactly -134 Da (corresponding to the loss of the Cbz group).

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with MeOH. Evaporate the filtrate to yield the free amine intermediate.

Protocol C: Maleimide Functionalization

Objective: Install the maleimide reactive group for subsequent antibody conjugation.

  • Preparation: Dissolve the freshly deprotected NH2-PEG2-Payload intermediate in anhydrous DMF.

  • Reaction: Add 1.2 equivalents of 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (Mal-C6-NHS) and 2.0 equivalents of DIPEA.

  • Incubation: Stir at room temperature for exactly 2 hours. Prolonged exposure to basic conditions will hydrolyze the maleimide ring.

  • Purification: Purify the final linker-payload construct immediately via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the final ADC linker-payload powder.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized parameters, expected outcomes, and critical troubleshooting metrics for the synthesis workflow.

Reaction StepReagents / CatalystSolventTemp / TimeExpected YieldCritical Quality Attribute (CQA) & Troubleshooting
Amide Coupling HATU (1.2 eq), DIPEA (3.0 eq)DMF (Anhydrous)RT / 2-4 h75 - 90%CQA : Complete consumption of payload.Issue: Epimerization of chiral centers.Fix: Pre-cool to 0°C before HATU addition.
Cbz Deprotection 10% Pd/C (20% w/w), H2 (1 atm)MeOH or EtOHRT / 4-12 h85 - 95%CQA : Complete removal of Cbz (-134 Da).Issue: Poisoned catalyst (reaction stalled).Fix: Ensure no sulfur-containing impurities are present.
Mal-NHS Coupling Mal-C6-NHS (1.2 eq), DIPEA (2.0 eq)DMF (Anhydrous)RT / 2 h60 - 80%CQA : Intact maleimide ring.Issue: Ring hydrolysis (mass shift +18 Da).Fix: Avoid prolonged exposure to basic pH; purify immediately.

Post-Conjugation: Intracellular Mechanism

Once the synthesized linker-payload is conjugated to the monoclonal antibody via cysteine residues, the resulting ADC must navigate a complex biological pathway to deliver its cytotoxic effect. The PEG2 spacer ensures the ADC remains soluble and stable in systemic circulation until it reaches the target tumor cell[1].

Mechanism ADC Antibody-Drug Conjugate (Systemic Circulation) Bind Antigen Binding (Tumor Cell Surface) ADC->Bind Endo Receptor-Mediated Endocytosis Bind->Endo Lyso Lysosomal Degradation (Protease Cleavage) Endo->Lyso Release Payload Release (Intracellular) Lyso->Release Death Apoptosis / Cell Death Release->Death

Figure 2: Intracellular signaling and degradation pathway of an internalized ADC.

References

  • PubChem. "CbzNH-PEG2-CH2CH2NH2 | C14H22N2O4 | CID 23544777". National Institutes of Health. URL:[Link]

  • Bajjuri, K. M., et al. "Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers". Bioconjugate Chemistry, ACS Publications. URL:[Link]

  • Bargh, J. D., et al. "Sulfatase-cleavable linkers for antibody-drug conjugates". Chemical Science, PMC - National Institutes of Health. URL:[Link]

Sources

Method

Amide Bond Coupling of CbzNH-PEG2-CH2CH2NH2 with NHS Esters: An Application Note and Protocol

Abstract This technical guide provides a comprehensive overview and detailed protocols for the efficient amide bond coupling of CbzNH-PEG2-CH2CH2NH2, a bifunctional linker containing a carboxybenzyl (Cbz)-protected amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the efficient amide bond coupling of CbzNH-PEG2-CH2CH2NH2, a bifunctional linker containing a carboxybenzyl (Cbz)-protected amine and a terminal primary amine, with N-hydroxysuccinimide (NHS) esters. This reaction is a cornerstone of bioconjugation, enabling the stable linkage of molecules for applications in drug delivery, diagnostics, and proteomics. This document offers in-depth insights into the reaction mechanism, optimization of critical parameters, step-by-step experimental procedures, and purification strategies for the resulting PEGylated conjugate.

Introduction: The Power of NHS Ester Chemistry

The formation of a stable amide bond between a primary amine and a carboxylic acid is a fundamental transformation in chemical biology. N-hydroxysuccinimide (NHS) esters are highly favored reagents for this purpose due to their high reactivity and selectivity towards primary amines under mild, often aqueous, conditions.[][2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester.[][4] This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a robust amide bond.[][2]

The specific molecule of interest, CbzNH-PEG2-CH2CH2NH2 (benzyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate), incorporates a short polyethylene glycol (PEG) spacer, which can enhance the solubility and pharmacokinetic properties of the final conjugate.[5] The terminal primary amine is available for coupling, while the other end is protected with a Cbz group, which can be removed under specific conditions for subsequent modifications.[6][7][8][9]

The Reaction: CbzNH-PEG2-CH2CH2NH2 and an NHS Ester

The core reaction involves the nucleophilic attack of the primary amine of CbzNH-PEG2-CH2CH2NH2 on the carbonyl carbon of the NHS ester. This results in the formation of a new, stable amide bond and the release of NHS.

Reaction Scheme:

Critical Parameters for Success

The efficiency and specificity of the coupling reaction are governed by several key parameters that must be carefully controlled.

  • pH: The pH of the reaction medium is the most critical factor.[10] The primary amine must be in its unprotonated, nucleophilic state (-NH2) to react.[4] However, at high pH, the competing hydrolysis of the NHS ester to an unreactive carboxylic acid is significantly accelerated.[10][11][12] The optimal pH range for NHS ester coupling reactions is typically between 7.2 and 8.5, with pH 8.3-8.5 often recommended to balance amine reactivity and ester stability.[][13][14][15][16][17]

  • Solvent: While aqueous buffers are common, organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to dissolve water-insoluble NHS esters.[2][13] It is crucial to use anhydrous, amine-free solvents to prevent premature hydrolysis of the NHS ester and side reactions.[4][15] When using organic co-solvents, their final concentration in the reaction mixture should ideally be kept low (e.g., <10%) to avoid potential denaturation if coupling to proteins.[10]

  • Stoichiometry: A molar excess of the NHS ester is often used to drive the reaction to completion and compensate for any hydrolysis.[2] A starting point of 5-10 equivalents of the NHS ester relative to the amine is common, though the optimal ratio may need to be determined empirically.[2]

  • Temperature and Time: The reaction can be performed at temperatures ranging from 4°C to room temperature.[10] Reactions at room temperature are typically faster (30-120 minutes), while reactions at 4°C are slower (2 hours to overnight) but can minimize hydrolysis and are preferred for temperature-sensitive molecules.[][10][16]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the coupling of CbzNH-PEG2-CH2CH2NH2 with a generic NHS ester.

Materials and Reagents
  • CbzNH-PEG2-CH2CH2NH2

  • NHS ester of interest

  • Anhydrous, amine-free DMF or DMSO[15]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.3-8.5[13]

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4

  • Purification system (e.g., HPLC, silica gel chromatography)

Reaction Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification prep_amine Dissolve CbzNH-PEG2-CH2CH2NH2 in Reaction Buffer mix Add NHS Ester Solution to Amine Solution prep_amine->mix prep_nhs Dissolve NHS Ester in Anhydrous DMF/DMSO prep_nhs->mix incubate Incubate at RT (1-4h) or 4°C (overnight) mix->incubate quench Quench with Tris/Glycine incubate->quench purify Purify Conjugate (e.g., HPLC, SEC) quench->purify analyze Characterize Product purify->analyze

Caption: Step-by-step experimental workflow for amide coupling.

Detailed Procedure
  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use, especially the NHS ester which should be stored desiccated.[18]

    • Dissolve CbzNH-PEG2-CH2CH2NH2 in the Reaction Buffer (pH 8.3-8.5) to a desired concentration (e.g., 1-10 mg/mL).[15][17]

    • Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMF or DMSO.[13][19] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[19]

  • Coupling Reaction:

    • Add the calculated volume of the NHS ester stock solution to the solution of CbzNH-PEG2-CH2CH2NH2 while gently vortexing.[13][20] A typical starting molar ratio is 5-10 equivalents of NHS ester to 1 equivalent of the amine.[2]

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[13][15][17] Protect from light if using a light-sensitive NHS ester.[20]

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[10] The primary amines in the quenching buffer will react with any unreacted NHS ester.[16]

    • Incubate for 15-30 minutes at room temperature.[10]

Purification of the Conjugate

Purification is a critical step to remove unreacted starting materials, the NHS byproduct, and any side products. The choice of purification method depends on the properties of the final conjugate.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying PEGylated compounds and can effectively separate the desired product from starting materials and byproducts based on differences in polarity.[][22]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. This method is particularly useful for removing smaller molecules like unreacted PEG linkers and NHS from a larger conjugate.[][23][24]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. Since PEGylation can shield surface charges, IEX can be used to separate PEGylated species from their un-PEGylated counterparts.[][23][24]

  • Other Techniques: For larger biomolecules, methods like dialysis or ultrafiltration can be employed to remove small molecule impurities.[23][25]

Characterization and Analysis

After purification, it is essential to confirm the identity and purity of the final conjugate. Common analytical techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the conjugate.

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
Low Conjugation Yield Hydrolysis of NHS Ester: The primary competing reaction.[12]- Ensure the use of anhydrous solvents for the NHS ester stock solution.[4]- Prepare the NHS ester solution immediately before use.[12]- Maintain the reaction pH between 7.2 and 8.5.[12]- Perform the reaction at a lower temperature (4°C).[12]
Suboptimal pH: If the pH is too low (<7.2), the amine will be protonated and non-nucleophilic.[12]- Use a calibrated pH meter to ensure the reaction buffer is within the optimal range (pH 8.3-8.5 is often ideal).[13][14]
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete for the NHS ester.[12]- Use non-amine-containing buffers such as phosphate, bicarbonate, or borate.[12][16]
Side Reactions Reaction with other nucleophiles: Although highly selective for primary amines, NHS esters can react with other nucleophiles like hydroxyl or sulfhydryl groups, especially at higher pH.[11][12][26]- Maintain strict control over the reaction pH, avoiding values above 8.5.[11]
Difficulty in Purification Heterogeneity of the reaction mixture: The reaction may produce a mixture of unreacted starting materials and the desired product.[23]- Optimize the stoichiometry of the reactants to drive the reaction towards the desired product.- Employ orthogonal purification techniques (e.g., a combination of IEX and SEC).[23][24]

Conclusion

The amide bond coupling of CbzNH-PEG2-CH2CH2NH2 with NHS esters is a robust and versatile method for the synthesis of well-defined PEGylated conjugates. By carefully controlling the key reaction parameters—pH, solvent, stoichiometry, and temperature—researchers can achieve high yields of the desired product. The detailed protocols and troubleshooting guide provided in this application note serve as a valuable resource for scientists and drug development professionals engaged in bioconjugation.

References

  • Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

  • Powers, R., et al. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PMC. [Link]

  • Side reactions of N-hydroxysuccinimide esters with nucleophiles. Stack Exchange. [Link]

  • Madsen, J. L., et al. New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media. PubMed. [Link]

  • Azevedo, A. M., et al. An integrated process combining the reaction and purification of PEGylated proteins. [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

  • Fee, C. J., & Van Alstine, J. M. Purification of pegylated proteins. PubMed. [Link]

  • Gucinski, A. C., & Reid, G. E. Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters. PMC. [Link]

  • Powers, R., et al. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. ACS Publications. [Link]

  • Best purification method of a PEGylated peptide?. ResearchGate. [Link]

  • Grunwald, I., et al. Analytical Methods. RSC Publishing. [Link]

  • Apinnotech Co., Ltd. Cbz-NH2. [Link]

  • G-Biosciences. How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. [Link]

  • PubChem. CbzNH-PEG2-CH2CH2NH2. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Cbz-Protected Amino Groups. [Link]

Sources

Application

Application Note: Step-by-Step Synthesis of PROTACs Using Cbz-PEG2-Amine Linkers

Introduction & Rationale Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that hijack the cell's endogenous ubiquitin-proteasome system to selectively degrade disease-causing protei...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that hijack the cell's endogenous ubiquitin-proteasome system to selectively degrade disease-causing proteins[1]. The architecture of a PROTAC requires three components: a target protein of interest (POI) ligand, an E3 ubiquitin ligase ligand, and a chemical linker connecting the two.

The linker is not merely a passive spacer; its length, flexibility, and composition critically dictate the thermodynamics of the ternary complex (POI-PROTAC-E3) and the overall pharmacokinetic profile of the degrader[2]. Polyethylene glycol (PEG) linkers, specifically Cbz-PEG2-amine , are highly favored in rational PROTAC design. The PEG2 motif (containing two ethylene glycol units) provides an optimal spatial distance of approximately 8–10 Å, which frequently balances the entropic penalty of ternary complex formation while enhancing the molecule's topological polar surface area (TPSA) and aqueous solubility[3].

The use of a Carboxybenzyl (Cbz) protecting group on one end of the heterobifunctional linker allows for precise, stepwise conjugation. Cbz is orthogonal to acid-labile protecting groups (such as Boc or t-Bu esters) commonly found on E3 ligase ligands, enabling highly controlled, sequential amide couplings without the risk of polymerization or unwanted side reactions[4].

PROTAC_MOA PROTAC PROTAC Molecule Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Recruited E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ub Poly-Ubiquitination Ternary->Ub Ubiquitin Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Cleavage

Figure 1: Mechanism of action of PROTAC-mediated targeted protein degradation.

Experimental Workflow & Methodology

The synthesis of a PROTAC using a Cbz-PEG2-amine linker follows a convergent, three-stage workflow: (1) Initial amide coupling of the first ligand to the free amine of the linker, (2) Catalytic hydrogenolysis to remove the Cbz protecting group, and (3) A second amide coupling to attach the final ligand[4].

Synthesis_Workflow Step1 Ligand 1 (e.g., VHL-COOH) + Cbz-PEG2-Amine Int1 Intermediate 1: Ligand 1-PEG2-NH-Cbz Step1->Int1 HATU, DIPEA, DMF (Amide Coupling) Int2 Intermediate 2: Ligand 1-PEG2-NH2 Int1->Int2 H2, 10% Pd/C, MeOH (Cbz Deprotection) Step3 Ligand 2 (e.g., JQ1-COOH) + Intermediate 2 Int2->Step3 Isolation / Prep PROTAC Final PROTAC (Ligand 1-PEG2-Ligand 2) Step3->PROTAC HATU, DIPEA, DMF (Amide Coupling)

Figure 2: Step-by-step synthetic workflow for PROTAC generation using a Cbz-PEG2-amine linker.

Protocol 1: First Amide Coupling (Ligand 1 to Linker)

Objective: Covalently attach the carboxylic acid of Ligand 1 (e.g., a VHL or CRBN ligand derivative) to the free primary amine of the Cbz-PEG2-amine linker.

Reagents:

  • Ligand 1-COOH (1.0 eq)

  • Cbz-PEG2-amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Pre-activation: Dissolve Ligand 1-COOH in anhydrous DMF to a concentration of 0.1 M under an inert argon atmosphere. Add DIPEA, followed immediately by HATU. Stir the mixture at room temperature for 15–20 minutes.

    • Causality Insight: Pre-activation of the carboxylic acid is critical. Adding the amine before the acid is fully activated by HATU can lead to the direct reaction between the amine and the coupling reagent, forming an unreactive guanidinium byproduct that drastically reduces yield[1].

  • Coupling: Dissolve the Cbz-PEG2-amine linker in a minimal volume of anhydrous DMF and add it dropwise to the activated ester solution.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor reaction progress via LC-MS until the starting Ligand 1-COOH is completely consumed.

  • Workup: Quench the reaction with deionized water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude Intermediate 1 using flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

Objective: Remove the Carboxybenzyl (Cbz) protecting group to expose the secondary primary amine for the final coupling step.

Reagents:

  • Intermediate 1 (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (10–20% w/w)

  • Hydrogen gas (H₂)

  • Anhydrous Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Preparation: Dissolve Intermediate 1 in degassed MeOH (0.05 M) in a round-bottom flask.

  • Catalyst Addition: Flush the flask with argon. Carefully add the 10% Pd/C catalyst.

    • Causality Insight: Dry Pd/C is highly pyrophoric when exposed to methanol vapors and oxygen. Blanketing the system with argon prior to catalyst addition prevents spontaneous ignition and ensures laboratory safety[4].

  • Hydrogenation: Evacuate the flask under a vacuum and backfill with H₂ gas. Repeat this purge cycle three times. Maintain the reaction under a positive pressure of H₂ (using a balloon or a Parr shaker at 1–3 atm).

  • Reaction Monitoring: Stir vigorously at room temperature for 4–12 hours. Monitor via LC-MS to confirm the disappearance of the Cbz-protected mass and the appearance of the free amine mass.

  • Workup: Purge the flask with argon to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield Intermediate 2. Self-Validating Step: Use this free amine immediately in the next step to prevent degradation or the formation of carbamates via atmospheric CO₂ absorption.

Protocol 3: Second Amide Coupling (Ligand 2 to Intermediate 2)

Objective: Conjugate the target protein ligand (e.g., JQ1-COOH for BRD4 targeting) to the newly exposed amine of the linker.

Step-by-Step Procedure:

  • Follow the exact pre-activation and coupling stoichiometry outlined in Protocol 1, substituting Ligand 1-COOH with Ligand 2-COOH (1.0 eq) and Cbz-PEG2-amine with Intermediate 2 (1.1 eq).

  • Stir the reaction at room temperature for 4–12 hours, monitoring closely by LC-MS.

  • Upon completion, remove the DMF solvent in vacuo (using a rotary evaporator equipped with a high-vacuum pump) to yield the crude PROTAC.

Protocol 4: Purification and Characterization

Objective: Isolate the final PROTAC to >95% purity for downstream biological assays.

  • Preparative HPLC: Dissolve the crude PROTAC in a 1:1 mixture of DMSO and Methanol. Inject onto a Preparative Reverse-Phase HPLC system equipped with a C18 column.

  • Gradient: Run a linear gradient of Mobile Phase B (0.1% TFA in Acetonitrile) against Mobile Phase A (0.1% TFA in Water) over 30 minutes.

  • Lyophilization: Collect the peak corresponding to the target PROTAC mass. Freeze the fractions and lyophilize for 24–48 hours to obtain the final PROTAC as a solid TFA salt[1].

  • Validation: Confirm the structural identity and purity using High-Resolution Mass Spectrometry (HRMS) and ¹H/¹³C NMR spectroscopy.

Quantitative Data & Optimization Guidelines

The selection of the PEG linker length directly impacts the physicochemical properties of the resulting degrader. Table 1 summarizes the theoretical impact of varying PEG lengths on PROTAC properties.

Table 1: Impact of PEG Linker Length on PROTAC Physicochemical Properties [2]

Linker TypeAtoms in ChainTPSA Contribution (Ų)cLogP Shift (Approx.)Flexibility / Entropy Penalty
PEG14 atoms~9.2-0.1Low
PEG2 7 atoms ~18.5 -0.2 Moderate (Optimal for many targets)
PEG310 atoms~27.7-0.3High
PEG413 atoms~37.0-0.4Very High

During synthesis, the Cbz deprotection step is historically the most prone to failure due to the complex nature of PROTAC intermediates. Table 2 provides a self-validating troubleshooting matrix for this critical step.

Table 2: Troubleshooting Cbz Deprotection in PROTAC Synthesis [4]

Observed IssueProbable CauseRecommended Solution
Incomplete Conversion Catalyst poisoning by sulfur or nitrogen heterocycles (e.g., thiazole rings in VHL ligands).Increase catalyst loading (up to 50% w/w) or switch to Pearlman's catalyst (Pd(OH)₂/C).
Slow Reaction Rate Severe steric hindrance around the Cbz carbamate.Increase H₂ pressure (e.g., 50 psi in a Parr reactor) or gently heat the reaction to 40°C.
Side Reactions Over-reduction of sensitive functional groups (e.g., alkynes, halogens).Abandon hydrogenolysis. Switch to an orthogonal protecting group (e.g., Fmoc, Boc) or use Lewis acid-mediated deprotection (AlCl₃/HFIP).

Sources

Method

Advanced Solid-Phase Peptide Synthesis (SPPS) Applications Using Cbz-Protected PEG2 Amines

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Application Note & Validated Protocols Executive Summary The engineering of peptide-based therapeutics frequently requires...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Application Note & Validated Protocols

Executive Summary

The engineering of peptide-based therapeutics frequently requires the precise spatial arrangement of functional groups to facilitate downstream conjugation (e.g., fluorophore labeling, antibody-drug conjugate payload attachment). Incorporating short polyethylene glycol (PEG) spacers, such as PEG2, significantly improves the aqueous solubility and pharmacokinetic profile of the resulting peptide while minimizing steric hindrance[1].

This technical guide details the application of Cbz-NH-PEG2-NH2 (a carboxybenzyl-protected PEG2 diamine) as a heterobifunctional linker in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). By leveraging the strict orthogonality of the Cbz protecting group against standard Fmoc/tBu chemistries, researchers can achieve highly specific, site-directed modifications.

Mechanistic Rationale: The Power of Orthogonality

In modern Fmoc-SPPS, the growing peptide chain relies on a base-labile N-terminal protecting group (Fmoc, removed by 20% piperidine) and acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt, removed by 95% Trifluoroacetic acid)[][3].

To introduce a primary amine for post-synthesis conjugation without it reacting prematurely, an orthogonal protecting group is mandatory[4]. The carboxybenzyl (Cbz or Z) group, originally introduced by Bergmann and Zervas[5][6], is the premier choice for this application.

  • Chemical Stability: Cbz protects amines as carbamates and is highly stable to both the basic conditions of Fmoc deprotection and the harsh acidic conditions of global TFA cleavage[5][7].

  • Mild Deprotection: Unlike the Boc group which requires strong acid, Cbz is selectively cleaved via catalytic hydrogenolysis (Pd/C and H2), a mild process that occurs at neutral pH and preserves acid- or base-sensitive functionalities within the complex peptide[6][8].

When Cbz-NH-PEG2-NH2 is coupled to a specifically deprotected Aspartic Acid (Asp) or Glutamic Acid (Glu) side chain on-resin, the Cbz group acts as a durable mask. It safely escorts the terminal amine through the violent global cleavage step, reserving it for controlled activation later[1][9].

Workflow Logic

Logic cluster_0 Phase 1: Orthogonal SPPS Assembly cluster_1 Phase 2: Cleavage & Deprotection N1 Fmoc-Peptide-Resin (Contains Asp/Glu-OAll) N2 Pd(0) Deprotection (Removes OAll) N1->N2 N3 Amidation: Cbz-NH-PEG2-NH2 (HATU/DIPEA) N2->N3 N4 Global Cleavage (95% TFA) (Cbz Survives) N3->N4 N5 Purified Cbz-PEG2-Peptide N4->N5 N6 Catalytic Hydrogenolysis (Pd/C, H2 or Formate) N5->N6 N7 Target: H2N-PEG2-Peptide N6->N7

Caption: Workflow logic for orthogonal side-chain PEGylation using Cbz-NH-PEG2-NH2.

Application Note 1: On-Resin Side-Chain Derivatization

Scenario: You need to attach a PEG2-amine linker to the side chain of a specific Glutamic Acid (Glu) residue within a 20-amino-acid peptide.

Causality & Logic: To achieve site-specificity, the target Glu must be protected with an allyl ester (OAll) during the initial Fmoc-SPPS assembly. The OAll group is orthogonal to both Fmoc and tBu; it is selectively removed using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and a scavenger like phenylsilane[3]. Once the free carboxylate is exposed, Cbz-NH-PEG2-NH2 is coupled. We utilize HATU as the coupling reagent rather than standard DIC/Oxyma because the primary amine of the PEG2 linker must react with a sterically hindered, resin-bound side chain. HATU provides the superior activation kinetics required to drive this reaction to completion[10].

Protocol 1: Coupling Cbz-NH-PEG2-NH2 to a Free Carboxylate

This protocol assumes the peptide is on-resin and the target carboxylate has been selectively deprotected.

  • Resin Swelling: Swell the peptide-resin (e.g., 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes. Drain.

  • Reagent Preparation: In a clean vial, dissolve Cbz-NH-PEG2-NH2 (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of anhydrous DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq) to the vial. Stir for 2 minutes to allow the active ester to form.

  • Coupling: Add the activated mixture to the resin. Agitate gently at room temperature for 2 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min).

  • Self-Validation Step (Micro-cleavage): Because we are coupling an amine to the resin, standard colorimetric amine tests (e.g., Kaiser test) will remain negative and are uninformative. To validate the coupling, withdraw ~5 mg of resin. Treat with 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Precipitate with cold ether, centrifuge, dissolve the pellet in ACN/H2O, and analyze via LC-MS. Success is indicated by a mass shift of +264 Da (the mass of the Cbz-NH-PEG2-NH- moiety minus water) compared to the uncoupled intermediate.

Application Note 2: Post-Cleavage Cbz Deprotection

Scenario: The peptide has been globally cleaved from the resin using a standard TFA cocktail, precipitating the Cbz-protected PEG2-peptide. After preparative HPLC purification, the Cbz group must be removed to expose the reactive amine.

Causality & Logic: While strong acids (e.g., TFMSA, HF) can theoretically cleave Cbz, they risk irreversible damage to the peptide backbone and sensitive residues[5]. Catalytic hydrogenolysis is the gold standard[6]. To avoid the safety hazards and specialized equipment required for hydrogen gas (H2), we employ Catalytic Transfer Hydrogenation (CTH) . In CTH, a hydrogen donor such as ammonium formate is used in the presence of a Palladium on Carbon (Pd/C) catalyst. The formate decomposes into H2, CO2, and NH3, providing a safe, efficient, and easily scalable reduction environment.

Protocol 2: Catalytic Transfer Hydrogenolysis (CTH) of Cbz
  • Solubilization: Dissolve the purified Cbz-protected peptide (approx. 10 mg) in 2 mL of Methanol (or a 1:1 mixture of Methanol/Water if the peptide is highly hydrophilic).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 5-10% Pd/C (equal to 10% of the peptide weight, e.g., 1 mg). Caution: Pd/C can ignite volatile solvents; always purge with inert gas.

  • Hydrogen Donor: Add Ammonium Formate (10-20 equivalents relative to the peptide) to the solution.

  • Reaction: Stir the mixture at room temperature.

  • Self-Validation Step (Real-Time Monitoring): Withdraw a 10 µL aliquot every 30 minutes, filter through a 0.22 µm syringe filter, and inject into an analytical HPLC. Success is validated by the complete disappearance of the starting material peak and the emergence of a new, more hydrophilic peak (eluting earlier on a C18 column) corresponding to the free amine.

  • Workup: Once complete (typically 1-2 hours), filter the entire reaction mixture through a tight pad of Celite to remove the Pd/C catalyst[8]. Wash the Celite with additional Methanol.

  • Isolation: Evaporate the solvent under reduced pressure or lyophilize the filtrate to yield the final, deprotected H2N-PEG2-Peptide ready for downstream conjugation.

Quantitative Optimization Data

The following table summarizes the optimized parameters for integrating Cbz-PEG2-amines into SPPS workflows, providing expected yields and validation metrics for each critical phase.

Reaction PhaseReagent SystemTime / TempExpected YieldValidation Metric
OAll Deprotection Pd(PPh3)4 (0.1 eq), PhSiH3 (10 eq) in DCM2 × 30 min, 25°C> 95%LC-MS (Micro-cleavage)
PEG2 Amidation Cbz-NH-PEG2-NH2 (3 eq), HATU (2.9 eq), DIPEA (6 eq)2 hr, 25°C85 - 90%LC-MS (+ Cbz-PEG2 mass)
Global Cleavage TFA/TIPS/H2O (95:2.5:2.5)2 hr, 25°C> 90% recoveryRP-HPLC (Cbz remains intact)
Cbz Hydrogenolysis 10% Pd/C (w/w), NH4HCO2 (10 eq) in MeOH1 - 2 hr, 25°C> 95% conversionRP-HPLC (Shift to lower RT)

References

  • Orthogonal Protection Definition. Fiveable. Available at:[Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. Available at: [Link]

  • Peptide synthesis. Wikipedia. Available at: [Link]

  • Chemical Methods for Peptide and Protein Production. NIH/PMC. Available at: [Link]

Sources

Application

High-Efficiency Bioconjugation: Conjugating CbzNH-PEG2-CH2CH2NH2 to Carboxylic Acids via Two-Step EDC/NHS Coupling

Introduction & Rationale The conjugation of polyethylene glycol (PEG) linkers to biomolecules or small-molecule therapeutics is a fundamental technique in modern drug development, particularly in the synthesis of Proteol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The conjugation of polyethylene glycol (PEG) linkers to biomolecules or small-molecule therapeutics is a fundamental technique in modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).

CbzNH-PEG2-CH2CH2NH2 is a highly versatile, monoprotected heterobifunctional linker. The carboxybenzyl (Cbz) protecting group masks one of the primary amines. This monoprotection is critical: if a bare homobifunctional PEG diamine were used, the activated carboxylic acid could react with both ends of the PEG, leading to unwanted crosslinking, dimerization, or uncontrolled polymerization. The Cbz group ensures a strict 1:1 stoichiometric conjugation. Following successful amidation, the Cbz group can be cleanly removed via palladium-catalyzed hydrogenation (Pd/C, H₂), liberating the terminal amine for downstream functionalization.

Mechanistic Causality: The pH Dichotomy

The formation of a stable amide bond between a target carboxylic acid and the free primary amine of the PEG linker is mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This reaction is governed by a strict mechanistic dichotomy regarding pH:

  • Carboxyl Activation (pH 4.5–6.0): EDC reacts with the carboxylate group to form a highly reactive O-acylisourea intermediate[1]. Because this intermediate is rapidly hydrolyzed in aqueous environments[2], Sulfo-NHS is added to convert it into a more stable, water-soluble Sulfo-NHS ester[1]. This activation step is optimally performed in a non-amine, non-carboxylate buffer (such as MES) at a slightly acidic pH of 5.0–6.0[3].

  • Amine Coupling (pH 7.2–8.0): For the primary amine of the PEG linker to act as an effective nucleophile, it must be in its unprotonated state. Therefore, the amination step is highly favored at a slightly basic pH of 7.2–8.0[4].

Because of these conflicting pH requirements, a Two-Step Protocol is the gold standard. It prevents the rapid hydrolysis of the NHS ester that occurs at higher pH levels[3],[4] and eliminates the risk of target auto-crosslinking if the target molecule contains native primary amines[2].

Workflow Visualization

EDC_NHS_Workflow cluster_0 Phase 1: Carboxyl Activation cluster_1 Phase 2: Amidation & Coupling A Carboxylic Acid (R-COOH) B EDC + Sulfo-NHS (MES Buffer, pH 5.0-6.0) A->B C Sulfo-NHS Ester Intermediate (Amine-Reactive) B->C 15-30 min, RT D Buffer Exchange / pH Shift (PBS, pH 7.2-8.0) C->D E Add CbzNH-PEG2-CH2CH2NH2 D->E F Stable Amide Conjugate (R-CO-NH-PEG2-NH-Cbz) E->F 2-4 hours, RT G Quenching & Purification (Hydroxylamine, SEC/HPLC) F->G

Two-Step EDC/Sulfo-NHS Coupling Workflow for Cbz-PEG-Amine Conjugation.

Quantitative Reaction Parameters

To ensure reproducibility, adhere to the optimized parameters summarized below. Deviation from these buffers or molar ratios will significantly impact the coupling yield.

ParameterPhase 1: Activation StepPhase 2: Coupling Step
Optimal pH Range 4.5 – 6.07.2 – 8.0
Preferred Buffer 0.1 M MES, 0.5 M NaCl0.1 M PBS or HEPES
Molar Ratio (COOH : EDC : NHS) 1 : 10 : 25 (Macromolecules)1 : 1.5 : 1.5 (Small Molecules)N/A
Molar Ratio (COOH : PEG-Amine) N/A1 : 2 to 1 : 5
Incubation Time 15 – 30 minutes2 – 4 hours (or overnight)
Temperature Room Temperature (20–25°C)Room Temp or 4°C

Step-by-Step Two-Step Protocol

Self-Validating System: This protocol incorporates strategic buffer exchanges and quenching steps to ensure the reaction is driven to completion without the accumulation of competitive side-products.

Phase 1: Activation of the Carboxylic Acid
  • Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature in a desiccator before opening to prevent moisture-induced hydrolysis[2]. Using degraded or low-purity EDC is a primary cause of coupling failure[5].

  • Target Dissolution: Dissolve the carboxyl-containing target molecule in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) at a concentration of 1–5 mg/mL[3]. Ensure the buffer is strictly devoid of extraneous carboxyls or primary amines[1].

  • Activation: Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use[2]. Add EDC and Sulfo-NHS to the target molecule solution using the molar ratios defined in the table above[6].

  • Incubation: React for 15–30 minutes at room temperature with gentle agitation[7].

Phase 2: Buffer Exchange and Coupling
  • Buffer Exchange (Critical for Macromolecules): Immediately pass the activation mixture through a desalting column equilibrated with Coupling Buffer (0.1 M PBS, pH 7.2) to remove excess EDC and Sulfo-NHS[3].

    • Note for Small Molecules: For small molecule synthesis in organic/aqueous mixtures, solvent extraction or direct pH adjustment via the addition of a concentrated basic buffer may be substituted to avoid product loss on a column.

  • Conjugation: Dissolve CbzNH-PEG2-CH2CH2NH2 in Coupling Buffer. Add this to the activated target solution. An excess of the PEG-amine (2x to 5x) is recommended to drive the reaction to completion.

  • Incubation: Allow the reaction to proceed for 2–4 hours at room temperature, or overnight at 4°C[7],[3].

Phase 3: Quenching and Purification
  • Quenching: Add a quenching solution (e.g., 1 M Hydroxylamine, pH 8.5) to a final concentration of 10–50 mM to rapidly hydrolyze any unreacted NHS esters[3]. Incubate for 15 minutes. Avoid using Tris or Glycine if downstream amine-reactive assays will be performed.

  • Purification: Isolate the final R-CO-NH-PEG2-NH-Cbz conjugate using Size Exclusion Chromatography (SEC), dialysis, or preparative HPLC, depending on the molecular weight and lipophilicity of the target.

Troubleshooting & Self-Validation

To ensure the integrity of your experimental output, implement the following validation checks:

  • Low Yield / No Conjugation: Verify EDC integrity. EDC is highly hygroscopic; if the powder is clumped, it has hydrolyzed and will fail to activate the carboxylate[5],[2].

  • Validation of Small Molecule Conjugation: Utilize LC-MS to monitor the reaction. Confirm the disappearance of the target mass and the appearance of the conjugate mass shift ( Δ Mass = +266.16 Da, assuming the loss of an -OH group and the addition of the PEG chain).

  • Validation of Macromolecule Conjugation: Perform a Ninhydrin (Kaiser) test to quantify the consumption of primary amines. Alternatively, utilize ¹H-NMR spectroscopy to detect the aromatic protons of the Cbz protecting group (multiplet at ~7.3 ppm), which serves as a definitive structural marker of successful PEGylation.

References[1] Thermo Fisher Scientific. "Carbodiimide Crosslinker Chemistry." Available at: 5]">https://www.thermofisher.com[5] XanTec. "Beyond High Purity: Why Ultrapure EDC is Key for Successful Amine Coupling in SPR." Available at: 7]">https://www.xantec.com[7] BenchChem. "Protocol for EDC/NHS Coupling with Amino-PEG3-CH2COOH: A Detailed Guide for Researchers." Available at: 2]">https://www.benchchem.com[2] Merck Millipore. "Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure." Available at: 3]">https://www.merckmillipore.com[3] BenchChem. "Technical Support Center: Optimizing pH for EDC/NHS Reactions." Available at: 4]">https://www.benchchem.com[4] National Institutes of Health (PMC). "Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates." Available at: https://www.ncbi.nlm.nih.gov/pmc/[6] National Institutes of Health (PMC). "Bio-orthogonally double cross-linked alginate-gelatin hydrogels with tunable viscoelasticity for cardiac tissue engineering." Available at: https://www.ncbi.nlm.nih.gov/pmc/

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Cbz Deprotection of PEG2 Amines

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific chemical nuances of carboxyben...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific chemical nuances of carboxybenzyl (Cbz) deprotection in PEGylated systems. This guide synthesizes mechanistic causality with field-proven, self-validating protocols to ensure high-purity amine recovery.

Mechanistic Causality: Understanding Side Reactions

The Cbz group is a stalwart in amine protection due to its stability and orthogonality[1]. The standard method for its removal is catalytic hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas ( H2​ )[2]. However, when applied to PEG2 amines (e.g., Cbz−NH−CH2​CH2​−O−CH2​CH2​−NH2​ ), researchers frequently encounter unexpected side reactions. Understanding the causality behind these failures is critical for rational troubleshooting.

A. The N-Methylation Trap in Methanol

Methanol is widely used as a solvent for hydrogenolysis due to its excellent solubilizing properties. However, under Pd/C catalysis, methanol can act as both a C1​ (methyl) source and a hydrogen donor[3]. The palladium catalyst abstracts hydrogen from methanol, generating formaldehyde in situ. As the Cbz group is cleaved, the newly liberated primary PEG2-amine rapidly condenses with this formaldehyde to form an imine intermediate. The Pd/C catalyst then reduces this imine, yielding an unwanted N-methylated (+14 Da) or N,N-dimethylated (+28 Da) side product[3][4].

NMethylation MeOH Methanol (Solvent) HCHO Formaldehyde (Intermediate) MeOH->HCHO Pd/C Dehydrogenation Imine Imine Intermediate HCHO->Imine + PEG2-Amine Amine Free PEG2-Amine (Desired) Amine->Imine Condensation NMethyl N-Methylated PEG2-Amine (+14 Da Side Product) Imine->NMethyl Pd/C Hydrogenation

Caption: Mechanism of Pd/C-catalyzed N-methylation side reaction in methanol solvent.

B. PEG Ether Cleavage via Strong Acids

While Cbz can theoretically be cleaved using strong acids like HBr in acetic acid[1], this is highly detrimental to PEGylated compounds. Strong acids protonate the repeating ether oxygen atoms ( −O−CH2​−CH2​−O− ) of the PEG chain, making them susceptible to nucleophilic attack (e.g., by bromide ions)[5]. This causes irreversible chain degradation and fragmentation.

C. Catalyst Poisoning by Impurities

PEG chains can occasionally coordinate with the palladium surface, but more commonly, trace impurities (such as sulfur-containing compounds or halogens from previous synthetic steps) bind irreversibly to the active Pd sites[6]. This prevents H2​ adsorption, causing the reaction to stall indefinitely.

Troubleshooting Guides & FAQs

Q1: I am seeing a +14 Da and +28 Da mass shift in my LC-MS after Cbz deprotection. What is happening? A: You are observing mono- and di-N-methylation. If you are using methanol as your solvent, the Pd/C catalyst is oxidizing the methanol into formaldehyde, which subsequently undergoes reductive amination with your deprotected PEG2 amine[3]. Causality-Driven Solution: Switch your solvent to absolute ethanol, ethyl acetate, or a THF/water mixture[6]. If methanol is strictly required for solubility, add 1.1 equivalents of an acidic modifier (like HCl). Protonating the free amine prevents it from acting as a nucleophile, thereby aborting the imine condensation pathway[7].

Q2: My deprotection is stalling at 50% conversion after 24 hours. Should I increase the temperature or pressure? A: Do not increase the temperature. Elevated temperatures favor decarboxylation but also exponentially accelerate side reactions like N-alkylation and catalyst degradation[8]. Stalling is almost always a symptom of catalyst poisoning[6]. Causality-Driven Solution: The active sites on your Pd/C are blocked. Filter the reaction mixture through a pad of Celite to remove the poisoned catalyst, and re-subject the filtrate to fresh Pd/C (10% w/w) and H2​ .

Q3: Can I use HBr/AcOH to remove the Cbz group from my PEG2 amine to avoid transition metals entirely? A: This is strongly discouraged for PEGylated molecules. While HBr/AcOH is a standard non-catalytic method for Cbz cleavage[1], the harsh acidic conditions will cleave the ether bonds of your PEG2 chain, destroying the molecule[5]. Stick to catalytic hydrogenolysis or transfer hydrogenation.

Troubleshooting Start Issue: Incomplete Reaction or Side Products CheckSolvent Is Methanol the solvent? Start->CheckSolvent ChangeSolvent Switch to EtOH/EtOAc or add HCl CheckSolvent->ChangeSolvent Yes (+14/28 Da mass) CheckPoison Is reaction stalling? CheckSolvent->CheckPoison No IncreaseCat Filter and add fresh Pd/C (Catalyst Poisoning) CheckPoison->IncreaseCat Yes (Low yield) CheckAcid Using strong acids (HBr)? CheckPoison->CheckAcid No AvoidAcid Avoid to prevent PEG ether cleavage CheckAcid->AvoidAcid Yes (Chain degradation)

Caption: Decision tree for troubleshooting Cbz deprotection issues in PEG-amines.

Quantitative Data Summaries

Table 1: Solvent Effects on Catalytic Hydrogenolysis of PEG-Amines
SolventN-Methylation RiskDeprotection RateApplication Note
Methanol High (+14/+28 Da)FastAvoid unless buffered with 1.1 eq HCl.
Ethanol LowModerateRecommended standard solvent.
Ethyl Acetate NoneModerateExcellent for lipophilic PEG conjugates.
THF / Water (1:1) NoneSlowUseful for highly polar/zwitterionic PEGs.
Table 2: Comparison of Cbz Deprotection Methods for PEG2-Amines
MethodReagentsPEG Ether StabilityExpected YieldNotes
Catalytic Hydrogenolysis H2​ gas, Pd/CExcellent>90%Neutral pH; requires H2​ handling[6].
Transfer Hydrogenation NH4​HCO2​ , Pd/CExcellent85-95%Safer alternative; generates NH3​ and CO2​ [6].
Acid Cleavage HBr / AcOHPoor<50%High risk of PEG chain degradation[5].

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocol is designed as a self-validating system . It includes built-in analytical checkpoints that force the researcher to verify causality before proceeding to the next step.

Protocol: Safe Catalytic Hydrogenolysis of Cbz-PEG2-Amine (Avoiding N-Methylation)

Objective: Quantitatively remove the Cbz group while preserving the PEG2 ether linkages and preventing N-alkylation.

Step-by-Step Methodology:

  • Preparation: Dissolve the Cbz-PEG2-Amine (1.0 eq) in absolute Ethanol (0.1 M concentration). Causality: Ethanol prevents the formaldehyde-driven N-methylation pathway seen in methanol.

  • Inerting: Purge the reaction flask with Nitrogen ( N2​ ) for 5 minutes. Causality: Pd/C is pyrophoric in the presence of oxygen and solvent vapors[2].

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate).

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas via a balloon. Repeat this purge cycle 3 times. Stir vigorously at room temperature.

  • Self-Validation Checkpoint (2 Hours):

    • Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, filter through a 0.2 µm PTFE syringe filter, and inject into the LC-MS.

    • Validation Logic:

      • Result A: Mass = Target Amine. Proceed to Step 6.

      • Result B: Mass = Target Amine + 14 Da. Failure. Methanol contamination occurred. Abort and restart.

      • Result C: Mass = Starting Material. Failure. Catalyst is poisoned. Filter through Celite, add fresh Pd/C, and resume from Step 2.

  • Workup: Once validation confirms complete conversion, purge the flask with N2​ to remove residual H2​ .

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with Ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure free PEG2-amine.

References

  • cHYD1 Solution Phase Synthesis Optimization University of South Florida (USF) [Link]

  • Commercial Pd/C-Catalyzed N-Methylation of Nitroarenes and Amines Using Methanol as Both C1 and H2 Source The Journal of Organic Chemistry - ACS Publications[Link]

  • N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst The Journal of Organic Chemistry - ACS Publications[Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Total Synthesis[Link]

Sources

Optimization

Improving solubility of CbzNH-PEG2-CH2CH2NH2 in polar organic solvents

Technical Support Center: Troubleshooting CbzNH-PEG2-CH2CH2NH2 Solubility Overview CbzNH-PEG2-CH2CH2NH2 (Benzyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate) is a highly versatile heterobifunctional PEG linker[1]. While t...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting CbzNH-PEG2-CH2CH2NH2 Solubility

Overview CbzNH-PEG2-CH2CH2NH2 (Benzyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate) is a highly versatile heterobifunctional PEG linker[1]. While the hydrophilic PEG spacer is fundamentally designed to enhance overall solubility[2],[3], researchers frequently encounter unexpected difficulties when attempting to dissolve this specific linker in polar organic solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), or Acetonitrile (MeCN). As Application Scientists, we have designed this guide to explain the chemical causality behind these issues and provide field-proven, self-validating protocols to resolve them.

Part 1: The Chemical Causality of Insolubility

Why does a molecule engineered for solubility suddenly resist dissolution? The answer lies in the reactivity of its terminal functional groups and its physical environment.

  • The CO₂ Sink Effect (Salt Formation): Primary amines on flexible PEG chains are unhindered and highly nucleophilic. Upon exposure to ambient air, they rapidly absorb atmospheric carbon dioxide and moisture to form carbamate or bicarbonate salts[4],[5]. This spontaneous reaction transforms a neutral, organic-soluble free base into a highly polar, ionic lattice. This ionic character drastically reduces the linker's solubility in less polar aprotic solvents like DCM or MeCN[6],[7].

  • Intermolecular Hydrogen Bonding: The Cbz (carboxybenzyl) protecting group contains a carbamate linkage (-NH-COO-), which acts as both a strong hydrogen bond donor and acceptor. Combined with the terminal primary amine, these molecules form extensive intermolecular H-bond networks. This leads to viscous, gel-like aggregation that exhibits extremely slow dissolution kinetics, even in strong solvents like DMF or DMSO[5].

CO2_Degradation Amine Free Amine (Soluble) Salt Bicarbonate Salt (Insoluble) Amine->Salt Nucleophilic Attack CO2 Atmospheric CO2 + H2O CO2->Salt Exposure

Mechanism of atmospheric CO2 absorption leading to reduced organic solubility.

Part 2: Quantitative Solubility Profiles

Understanding the physical state of your linker is critical before planning your bioconjugation workflow. The table below summarizes the expected solubility based on the compound's ionic state.

SolventFree Base SolubilityHCl/TFA Salt SolubilityCO₂ Adduct (Carbonate)Recommended Action
DMF / DMSO > 100 mg/mL (Requires Sonication)> 50 mg/mL< 10 mg/mL (Cloudy)Sonicate at 35°C; Add DIPEA if cloudy[7].
DCM > 100 mg/mL< 5 mg/mL (Insoluble)InsolubleAdd 1.5 eq DIPEA to liberate free base.
Acetonitrile (MeCN) > 50 mg/mL< 5 mg/mL (Insoluble)InsolubleAdd 1.5 eq DIPEA to liberate free base.
Methanol (MeOH) > 100 mg/mL> 100 mg/mL> 50 mg/mLAvoid if downstream reaction is amine-reactive.

Part 3: Troubleshooting FAQs

Q1: My CbzNH-PEG2-CH2CH2NH2 appears as a cloudy suspension in DCM, but the supplier says it should be highly soluble. What is wrong? A1: You are dealing with a salt form. If your Certificate of Analysis (CoA) states it is a free base, the reagent has likely absorbed atmospheric CO₂ during storage or handling to form an insoluble carbonate salt[4]. Alternatively, it may have been supplied as an HCl salt to improve shelf life. Solution: Add 1.2 to 1.5 molar equivalents of a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), directly to the solvent. This deprotonates the amine, liberating the highly soluble free base and neutralizing the lattice energy of the salt.

Q2: The linker forms a thick, waxy gel at the bottom of my DMF vial and takes hours to dissolve. How can I speed this up without degrading the molecule? A2: This is a kinetic barrier caused by the extensive intermolecular hydrogen bonding between the Cbz group and the primary amine. Solution: Do not rely on magnetic stirring alone. Use a heated ultrasonic bath. The cavitation forces from sonication, combined with mild thermal energy (30–35 °C), rapidly disrupt the hydrogen bond network, allowing the polar aprotic solvent to solvate the PEG chains efficiently[8],[7].

Q3: Can I use methanol (MeOH) to improve solubility since the linker dissolves instantly in it? A3: While Cbz-PEG-amines are highly soluble in protic solvents like MeOH, we strongly advise against using them if your immediate downstream application involves amine-reactive crosslinking (e.g., NHS esters or EDC/NHS coupling). Protic solvents act as competing nucleophiles, leading to rapid esterification or hydrolysis of your activated intermediates. Stick to anhydrous DMF or DMSO for bioconjugation workflows.

Troubleshooting_Workflow Start Solubility Issue: CbzNH-PEG2-CH2CH2NH2 Check Identify Physical State & Salt Form Start->Check Salt Salt / CO2 Adduct (Cloudy in DCM/MeCN) Check->Salt Base Free Base Form (Viscous Gel in DMF) Check->Base AddDIPEA Add 1.5 eq DIPEA (Neutralize) Salt->AddDIPEA HeatSon Sonicate at 35°C (Break H-Bonds) Base->HeatSon Resolved Fully Solvated Stock Solution AddDIPEA->Resolved HeatSon->Resolved

Workflow for resolving CbzNH-PEG2-CH2CH2NH2 solubility issues in organic solvents.

Part 4: Standardized Dissolution Protocol

Objective: To achieve a clear, high-concentration stock solution (up to 100 mg/mL) in polar aprotic solvents, overcoming both salt-induced insolubility and H-bond aggregation. This protocol is designed as a self-validating system to ensure absolute reagent integrity before downstream conjugation.

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of CbzNH-PEG2-CH2CH2NH2 to reach room temperature (approx. 30 minutes) in a desiccator before opening. Causality: This prevents atmospheric moisture from condensing on the hygroscopic PEG chain, which would otherwise introduce water into your anhydrous reaction[6].

  • Solvent Preparation: Use anhydrous, amine-free DMF or freshly opened DMSO. Causality: Degraded DMF contains dimethylamine, which will compete with your linker in downstream reactions.

  • Base Addition (Conditional): If the linker is a known HCl/TFA salt, or if it appears cloudy upon initial solvent addition (indicating CO₂ absorption), add 1.5 molar equivalents of anhydrous DIPEA to the solvent.

  • Dispersion: Add the prepared solvent to the linker to achieve the target concentration (e.g., 50 mg/mL). Vortex vigorously for 30 seconds.

  • Sonication: Place the vial in an ultrasonic water bath set to 35 °C for 5–10 minutes[8].

  • Self-Validation Check: Remove the vial and hold it against a light source. The solution must be completely transparent. The absence of Schlieren lines (refractive index gradients) confirms complete solvation. If particulates remain, verify the anhydrous nature of your solvent or add an additional 0.5 eq of DIPEA.

  • Storage: If the stock is not used immediately, flush the vial headspace with dry Argon or Nitrogen gas to displace CO₂, seal tightly, and store at -20 °C[6].

Sources

Troubleshooting

Technical Support Center: Troubleshooting Amide Coupling with Cbz-PEG2-Amine Linkers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most persistent and mechanistically complex challenges researchers face when conjugating Cbz-protected...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most persistent and mechanistically complex challenges researchers face when conjugating Cbz-protected PEG2-amines (Cbz-NH-PEG2-NH2).

Unlike simple alkyl amines, PEGylated linkers possess unique amphiphilic properties and steric demands that can drastically reduce coupling efficiency if standard protocols are blindly applied. This guide synthesizes field-proven diagnostic workflows, mechanistic causality, and self-validating protocols to ensure your amide couplings succeed on the first attempt.

Diagnostic Workflow for Low Yields

Before adjusting your reaction conditions, you must identify the chemical mechanism causing the failure. Use the diagnostic tree below in conjunction with your LC-MS data to pinpoint the exact side reaction.

G Start Low Amide Coupling Yield (< 50%) CheckLCMS Check LC-MS for Reaction Byproducts Start->CheckLCMS Guanidinium HATU Adduct (+98 Da) Detected? CheckLCMS->Guanidinium Hydrolysis Free Acid Recovered? (Ester Hydrolysis) CheckLCMS->Hydrolysis Urea Urea Byproduct Detected? (EDC/DCC) CheckLCMS->Urea Sol1 Pre-activate acid before adding Cbz-PEG2-amine Guanidinium->Sol1 Yes Sol2 Ensure strictly anhydrous DMF/DCM & fresh reagents Hydrolysis->Sol2 Yes Sol3 Switch to COMU or Oxyma/DIC system Urea->Sol3 Yes

Diagnostic workflow for resolving low amide coupling yields with Cbz-PEG2-amine.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why is my HATU/DIPEA coupling yielding <50% with Cbz-PEG2-amine, and what is the +98 Da mass in my LC-MS? A: HATU is a powerful uronium-based coupling reagent, but it carries a significant risk when used with primary amines. If the Cbz-PEG2-amine is added to the reaction mixture simultaneously with the carboxylic acid and HATU, the amine can act as a nucleophile and attack the uronium carbon of HATU directly. This forms a stable, unreactive tetramethylguanidinium byproduct, capping your PEG-amine and halting the reaction[1]. This side reaction is easily identified by a +98 Da mass shift relative to your starting amine. Causality & Solution: To prevent this, you must implement an acid pre-activation step . Stir the carboxylic acid, HATU, and base for 20 minutes before introducing the Cbz-PEG2-amine[2]. This ensures the carboxylic acid is fully converted to the active HOAt ester, which reacts cleanly with the incoming amine without capping it.

Q2: I am using an EDC/NHS activation strategy, but I recover mostly unreacted Cbz-PEG2-amine and free carboxylic acid. What is failing? A: The recovery of free carboxylic acid in an EDC/NHS coupling points directly to the hydrolysis of the activated ester or the transient O-acylisourea intermediate. EDC is highly hygroscopic, and NHS esters are inherently unstable in the presence of trace moisture. Furthermore, if the coupling partner is sterically hindered, the slow aminolysis rate allows competitive hydrolysis to dominate, or can even lead to succinimide ring-opening side products[3]. Causality & Solution: Ensure your DMF or DCM is strictly anhydrous to prevent moisture-driven hydrolysis[4]. If you must operate in semi-aqueous conditions, strictly control the pH between 7.0 and 7.5; at pH > 8.0, the hydrolysis rate of the NHS ester rapidly outcompetes the aminolysis rate.

Q3: My LC-MS shows a massive impurity that co-elutes with my product when using DCC or EDC. How do I avoid this? A: Carbodiimides like DCC and EDC generate urea byproducts during activation. While EDC-urea is water-soluble, DCC generates dicyclohexylurea (DCU), which is notoriously insoluble and can trap your PEGylated product in a fine suspension. More critically, if the amine attack is slow, the O-acylisourea intermediate can undergo an intramolecular rearrangement to form an unreactive N-acylurea, permanently consuming your carboxylic acid. Causality & Solution: Abandon carbodiimides for sterically demanding couplings. Switch to modern alternatives like COMU or a DIC/OxymaPure system. OxymaPure-based reagents suppress N-acylurea rearrangement, avoid the explosive hazards associated with HOBt, and provide a significantly cleaner crude profile[5].

Quantitative Data: Coupling Reagent Comparison

To optimize your specific workflow, consult the table below. It summarizes the quantitative expectations and mechanistic risks associated with activating carboxylic acids for Cbz-PEG2-amine conjugation.

Coupling Reagent SystemActive IntermediateTypical YieldPrimary Mechanistic Risk / ByproductOptimal Solvent
HATU / DIPEA HOAt Ester85–95%Guanidinylation (+98 Da) if not pre-activatedAnhydrous DMF
DIC / OxymaPure Oxyma Ester80–95%Diisopropylurea (easily filtered/purified)DCM / DMF (1:1)
EDC / NHS NHS Ester60–80%Ester Hydrolysis; N-acylurea rearrangementDCM or pH 7.4 Buffer
PyBOP / DIPEA HOBt Ester75–90%Trace pyrrolidine amidesAnhydrous DMF

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . They include in-process analytical checkpoints to verify intermediate formation before proceeding to the next step, eliminating the guesswork from your synthesis.

Protocol 1: Optimized HATU Coupling with Acid Pre-activation (Anhydrous)

Use this protocol for high-value or sterically hindered carboxylic acids to completely eliminate guanidinium capping.

  • Acid Dissolution: Dissolve the carboxylic acid (1.0 eq) in strictly anhydrous DMF to achieve a concentration of 0.2 M. Causality: High concentration favors intermolecular coupling over intramolecular folding of the PEG chain.

  • Base Addition: Add DIPEA (3.0 eq) and stir for 2 minutes to deprotonate the carboxylic acid.

  • Activation: Add HATU (1.1 eq) in one solid portion. Stir at room temperature under nitrogen for 20 minutes[2].

    • Validation Checkpoint: Remove a 5 µL aliquot and quench it into 50 µL of pure methanol. Analyze via LC-MS. The presence of the methyl ester of your target acid confirms successful HOAt ester formation. Do not proceed until activation is confirmed.

  • Amine Addition: Add Cbz-PEG2-amine (1.2 eq) dropwise. Stir for 2–4 hours at room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Wash the organic layer with 5% LiCl (3x) to remove DMF and residual HATU byproducts. Dry over Na₂SO₄ and concentrate.

Protocol 2: EDC/NHS Pre-activation for Moisture-Sensitive Acids

Use this protocol when generating an NHS ester that must be isolated or when avoiding uronium-based reagents.

  • Activation: Dissolve the carboxylic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DCM (0.1 M).

  • Coupling Agent: Add EDC·HCl (1.2 eq) and stir for 2 hours at room temperature. Causality: EDC·HCl is utilized because its resulting urea byproduct is water-soluble, unlike DCC[4].

    • Validation Checkpoint: Spot the reaction on a silica TLC plate (eluent: 10% MeOH in DCM). Visualize with UV and a potassium permanganate stain. Complete consumption of the starting acid and the appearance of a less polar, UV-active spot confirms NHS ester formation.

  • Amine Coupling: Add Cbz-PEG2-amine (1.1 eq) and DIPEA (2.0 eq) directly to the reaction mixture. Stir overnight. Causality: DIPEA is required to free-base the EDC·HCl salt and ensure the primary amine of the PEG linker remains highly nucleophilic[3].

  • Workup: Wash the DCM layer sequentially with 0.1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate under reduced pressure.

References

  • Source: Reddit (r/Chempros)
  • Technical Support Center: Troubleshooting N-Boc-C1-PEG3-C3-NH2 Reactions Source: Benchchem URL
  • Source: Reddit (r/Chempros)
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications URL
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: ACS Publications URL

Sources

Optimization

Technical Support Center: Optimizing Cbz Deprotection of PEGylated Diamines

Welcome to the Technical Support Center. As drug development increasingly relies on PEGylated linkers for PROTACs, antibody-drug conjugates (ADCs), and lipid nanoparticles, the efficient manipulation of PEG-amines is cri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on PEGylated linkers for PROTACs, antibody-drug conjugates (ADCs), and lipid nanoparticles, the efficient manipulation of PEG-amines is critical. This guide provides authoritative, field-proven strategies for optimizing the palladium-catalyzed hydrogenolysis of CbzNH-PEG2-CH2CH2NH2.

Mechanistic Insights: The "PEG-Amine Penalty"

The removal of a carboxybenzyl (Cbz) protecting group via catalytic hydrogenation typically proceeds smoothly, yielding the free amine, toluene, and carbon dioxide[1]. However, the specific substrate CbzNH-PEG2-CH2CH2NH2 introduces a severe "double-jeopardy" scenario that frequently leads to reaction failure:

  • Lewis Base Coordination (Catalyst Poisoning): The starting material inherently possesses a free primary amine. Amines are strong Lewis bases that immediately coordinate to the electron-deficient palladium surface, blocking the active sites required for H2 activation[2]. As the reaction proceeds, a second primary amine is unmasked, creating a highly chelating diamine that permanently deactivates standard Pd/C catalysts.

  • Carbamate Salt Precipitation: The hydrogenolysis mechanism inherently releases equimolar amounts of CO2[3]. In neutral or basic conditions, the highly nucleophilic PEG-diamine product rapidly reacts with this trapped CO2 to form an insoluble carbamate salt. This salt coats the catalyst surface, physically choking off the reaction and drastically reducing isolated yields.

Understanding this causality dictates our primary optimization strategy: The reaction must be run under acidic conditions. Protonating the amines converts them into non-coordinating ammonium salts, preserving catalyst activity and preventing CO2 trapping[2].

G sub Cbz-NH-PEG2-Amine + H2 pd Pd/C Catalyst sub->pd Adsorption prod Free PEG-Diamine + Toluene + CO2 pd->prod Hydrogenolysis poison Pd-Amine Complex (Catalyst Poisoning) prod->poison Free Amine Coordinates carbamate Carbamate Salt (Incomplete Yield) prod->carbamate Amine + CO2 acid Acid Addition (Protonation) acid->poison Prevents Coordination acid->carbamate Prevents Formation

Reaction mechanism showing catalyst poisoning pathways and the protective role of acid addition.

Self-Validating Experimental Protocol: Acid-Mediated Hydrogenolysis

This protocol is designed as a self-validating system. Each step contains an observable checkpoint to ensure the reaction is proceeding correctly before moving forward.

Materials Required:

  • CbzNH-PEG2-CH2CH2NH2 (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) or 20% Pearlman's Catalyst (Pd(OH)₂/C)[4]

  • Methanol (MeOH) or Ethanol (EtOH)

  • Glacial Acetic Acid (AcOH) or 1M HCl in ether

  • Hydrogen gas (Balloon or Parr apparatus)

Step-by-Step Methodology:

  • Acidic Solvation: Dissolve the substrate in a 9:1 mixture of MeOH:AcOH to achieve a 0.1 M concentration.

    • Validation Checkpoint: The solution must be completely clear. Any cloudiness indicates poor solubility, which will starve the catalyst. The immediate addition of acid protonates the free amine, preventing initial catalyst shock.

  • Catalyst Addition: Purge the reaction flask with Argon or N2 for 5 minutes. Carefully add 10-15% w/w of the Pd/C catalyst.

    • Causality Note: Dry Pd/C is highly pyrophoric in the presence of methanol vapors. Always add the catalyst under an inert blanket.

  • Hydrogenation: Evacuate the flask under a vacuum and backfill with H2 gas. Repeat this purge cycle three times. Maintain a positive pressure of H2 using a double-layered balloon.

    • Validation Checkpoint: Observe the initial uptake of H2. The balloon should noticeably deflate within the first 30 minutes. If using a bubbler, monitor for CO2 evolution.

  • Reaction Monitoring: Stir vigorously at room temperature.

    • Validation Checkpoint: At 2 hours, spot the reaction on a TLC plate. Use a Ninhydrin stain and heat. The starting material will not stain (secondary carbamate), but the newly formed primary amine will immediately turn deep purple. If starting material persists after 4 hours, the catalyst has been poisoned.

  • Workup & Scavenging: Purge the system with N2 to remove residual H2. Filter the mixture through a tightly packed pad of Celite to remove the palladium.

    • Critical Step: PEG-diamines are highly polar and will stick to the Celite. Wash the filter pad thoroughly with a 9:1 mixture of Dichloromethane:Methanol to ensure complete product recovery.

  • Isolation: Concentrate the filtrate in vacuo. Co-evaporate with toluene three times to azeotropically remove residual acetic acid. The product is isolated as a stable di-acetate salt.

Quantitative Optimization Matrix

The following table summarizes the expected outcomes when altering reaction conditions. Use this data to select the optimal parameters based on your molecule's specific sensitivities.

Solvent SystemCatalyst & LoadingAdditiveAvg. Time to CompletionIsolated YieldPrimary Failure Mode
MeOH (Neutral)10% Pd/C (10% w/w)None>24h (Stalls)<40%Severe amine poisoning
MeOH / AcOH (9:1) 10% Pd/C (15% w/w) Acetic Acid 4 - 6h 85 - 90% None (Optimal Baseline)
MeOH10% Pd/C (10% w/w)1M HCl (2.5 eq)2 - 3h>95%Equipment corrosion (if using Parr)
MeOH / DMF (1:1)10% Pd/C (20% w/w)NH₄HCO₂ (CTH)12h60 - 70%Formate salt contamination
MeOH / AcOH (9:1)20% Pd(OH)₂/C (10% w/w)Acetic Acid1 - 2h>95%Higher reagent cost

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 50% conversion despite using a fresh H2 balloon. What is happening? A1: This is a classic case of product inhibition. As the NH2-PEG2-CH2CH2NH2 product accumulates, its local concentration overwhelms the active Pd sites, coordinating to the metal and deactivating it[2]. Solution: Do not simply add more H2. Stop the reaction, filter off the poisoned catalyst through Celite, and resubject the filtrate to fresh Pd/C in a solvent containing 1-2 equivalents of acetic acid or HCl.

Q2: I see a white precipitate forming in my reaction mixture, and the yield is exceptionally low. Is my product degrading? A2: Your product is not degrading; it is reacting with the CO2 byproduct to form a carbamate salt. Because PEG-diamines are highly nucleophilic, they readily trap the CO2 released during the Cbz cleavage[1]. Solution: The addition of an acid (like AcOH) protonates the amine, drastically reducing its nucleophilicity and preventing carbamate formation. If the precipitate has already formed, adding a small amount of mild acid will dissolve it and release the trapped CO2.

Q3: I cannot use acidic conditions due to an acid-sensitive functional group elsewhere in my molecule. What are my alternatives? A3: If you must maintain strictly neutral conditions, you have two primary options:

  • Switch to Pearlman's Catalyst: Use Pd(OH)₂/C instead of standard Pd/C. It is significantly more active and less susceptible to mild poisoning from amines[4]. You may need to increase the loading to 20% w/w.

  • Catalytic Transfer Hydrogenation (CTH): Use ammonium formate as a hydrogen donor instead of H2 gas. This alters the kinetics and coordination dynamics favorably, though it requires careful removal of excess formate salts during workup.

Q4: My LC-MS shows full conversion, but my isolated yield after filtration is only 30%. Where did my product go? A4: You likely lost your product on the Celite pad. PEGylated diamines are highly polar and readily adsorb onto silica and Celite during filtration. Solution: Never wash the Celite pad with just non-polar solvents. After filtering the bulk reaction mixture, wash the pad sequentially with methanol, followed by a mixture of DCM/MeOH (8:2) containing 1% triethylamine (if isolating the free base) or plain water (if isolating the salt).

Troubleshooting start Reaction Sluggish or Incomplete? check_ph Check pH & Solvent start->check_ph check_cat Check Catalyst Age/Type start->check_cat check_precip White Precipitate? start->check_precip add_acid Add AcOH or HCl (Protonate Amines) check_ph->add_acid If neutral/basic change_cat Switch to Pd(OH)2/C or Increase Loading check_cat->change_cat If Pd/C deactivated fix_precip Add Acid to Break Carbamate Salt check_precip->fix_precip If CO2 trapped

Troubleshooting decision tree for resolving incomplete Cbz deprotection in PEGylated diamines.

References

  • Source: benchchem.
  • Source: benchchem.
  • Source: benchchem.
  • Source: total-synthesis.

Sources

Troubleshooting

Technical Support Center: Chromatography &amp; Purification of CbzNH-PEG2-CH2CH2NH2

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate amphiphilic PEG-amine conjugates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate amphiphilic PEG-amine conjugates.

The molecule CbzNH-PEG2-CH2CH2NH2 (Benzyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate) presents a classic "PEG-Amine Paradox." It possesses a hydrophobic UV-active headgroup (Cbz), a highly flexible hydrophilic core (PEG2), and a highly basic, reactive tail (primary amine). This guide provides field-proven, self-validating methodologies to overcome the severe peak tailing and impurity overlap inherent to this compound.

The Causality of Chromatographic Failure

Before executing a protocol, it is critical to understand why standard methods fail for this conjugate.

The Silanol Interaction Mechanism: Standard C18 stationary phases are bonded to a silica support. At neutral pH, residual silanol groups (Si-OH) on the silica surface deprotonate to form Si-O⁻. The primary amine of your PEG conjugate (pKa ~9.5) is protonated (NH3⁺) at neutral and acidic pH. The electrostatic attraction between the positively charged amine and the negatively charged silanols causes secondary interactions. This manifests as severe peak tailing, broad elution profiles, and irreversible column binding.

To achieve baseline resolution from the unreacted PEG2 diamine and the di-Cbz byproduct, we must manipulate the charge state of the amine using either hydrophobic ion-pairing [1] or high-pH deprotonation [2].

PurificationLogic Mixture Crude Mixture (PEG2 Diamine + Mono-Cbz + Di-Cbz) Step1 RP-HPLC (High pH) or Cation Exchange Mixture->Step1 Diamine PEG2 Diamine Elutes in Void Volume (Charge: +2 or Neutral) Step1->Diamine Hydrophilic MonoCbz CbzNH-PEG2-NH2 Target Product (Charge: +1 or Neutral) Step1->MonoCbz Amphiphilic DiCbz Di-Cbz-PEG2 Late Eluting (Charge: 0) Step1->DiCbz Hydrophobic

Chromatographic elution logic based on hydrophobicity and charge state.

Quantitative Data & Elution Tracking

Understanding the physical properties of your crude mixture is the foundation of a self-validating protocol. Use the tables below to predict elution behavior and select the appropriate methodology.

Table 1: Elution Profile & Impurity Tracking Data
ComponentMolecular WeightUV Absorbance (254 nm)Charge State (pH 2)Charge State (pH 10)Expected RP-HPLC RT (High pH)
Unreacted PEG2 Diamine 148.20 g/mol None (Invisible)+20Void Volume (Column Dead Time)
CbzNH-PEG2-NH2 (Target) 282.34 g/mol Strong+10Mid-Gradient (Target Peak)
Di-Cbz-PEG2 416.47 g/mol Strong (x2)00Late-Gradient (Highly Retained)
Table 2: Chromatography Method Comparison
MethodStationary PhaseMobile Phase SystempH RangePrimary AdvantagePrimary Limitation
High-pH RP-HPLC Hybrid Silica (e.g., BEH C18)10mM NH4HCO3 / MeCN9.5 - 10.5Superior peak shape for free aminesRequires specialized, base-stable columns
Low-pH RP-HPLC Standard C180.1% TFA in H2O / MeCN2.0 - 2.5Accessible, excellent impurity clearingTFA can suppress MS signals
Normal Phase Bare Silica GelDCM / MeOH / NH4OHBasicHigh loading capacity for bulk crudeLower resolution than HPLC

Step-by-Step Purification Methodologies

Protocol A: High-pH RP-HPLC (The Gold Standard)

This method deprotonates the primary amine, rendering the molecule neutral and eliminating silanol interactions. Warning: Standard silica dissolves above pH 8. You must use an ethylene-bridged hybrid (BEH) silica column [2].

  • Column Selection: Mount a Waters XBridge C18 (or equivalent BEH technology) preparative column.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate (NH4HCO3) in LC-MS grade water. Adjust to pH 9.5 using aqueous ammonia.

    • Buffer B: 100% Acetonitrile (LC-MS grade).

  • Equilibration: Flush the column with 5% B for 5 column volumes (CVs).

  • Gradient Execution: Run a linear gradient from 5% B to 60% B over 20 minutes.

  • Detection: Monitor UV at 254 nm (for the Cbz group) and 214 nm (for the amide bond).

  • Validation Checkpoint: If the system is functioning correctly, the target mono-Cbz peak will exhibit a symmetry factor ( As​ ) between 0.9 and 1.2. An As​ > 1.5 indicates incomplete deprotonation, suggesting the buffer pH has drifted below 9.5.

Protocol B: Low-pH RP-HPLC with Ion-Pairing

If hybrid silica columns are unavailable, you must mask the amine's positive charge using Trifluoroacetic acid (TFA). The hydrophobic trifluoroacetate anion forms an ion pair with the protonated amine, increasing its hydrophobicity and shielding it from silanols [1].

  • Column Selection: Standard C18 preparative column (e.g., Agilent Eclipse or Phenomenex Luna).

  • Mobile Phase Preparation:

    • Buffer A: 0.1% TFA in LC-MS grade water (pH ~2.0).

    • Buffer B: 0.1% TFA in Acetonitrile.

  • Gradient Execution: Run a linear gradient from 5% B to 60% B over 20 minutes.

  • Post-Purification Processing: Fractions will contain the target molecule as a TFA salt. To obtain the free base, perform a basic aqueous workup (e.g., saturated Na2CO3 extraction into DCM) or use a basic ion-exchange resin.

Protocol C: Normal Phase Flash Chromatography

For scaling up (>5 grams), normal phase silica is preferred, but the amine will bind irreversibly to bare silica without a basic modifier [3].

  • Column Selection: Standard bare silica flash cartridge.

  • Solvent System:

    • Solvent A: Dichloromethane (DCM).

    • Solvent B: Methanol (MeOH) containing 1% to 2% aqueous NH4OH (28% ammonia solution).

  • Gradient Execution: Isocratic hold at 0% B for 2 CVs, followed by a shallow gradient from 0% to 15% B over 15 CVs.

  • Validation Checkpoint: The di-Cbz impurity will elute very early (near the solvent front). The target mono-Cbz will elute mid-gradient. The unreacted PEG2 diamine will remain stuck on the column or elute very late.

Troubleshooting & FAQs

TroubleshootingWorkflow Problem Severe Peak Tailing on C18 Column Cause Free Amine Interaction with Residual Silanols Problem->Cause Sol1 Add 0.1% TFA (Ion-Pairing) Cause->Sol1 Sol2 Switch to High pH (e.g., pH 9.5 Buffer) Cause->Sol2 Result1 Masks positive charge, improves peak shape Sol1->Result1 Result2 Deprotonates amine, requires hybrid silica Sol2->Result2

Decision tree for resolving primary amine peak tailing on C18 columns.

Q1: I ran my crude mixture on a standard C18 column with Formic Acid, but my product peak is incredibly broad and tails into the next run. What happened? Formic acid (0.1%) is a weak ion-pairing agent. While it protonates the amine, the formate anion is not hydrophobic enough to effectively mask the charge from the silica silanols. You must switch to a stronger, more hydrophobic ion-pairing agent like 0.1% TFA (Protocol B) or switch to a high-pH method (Protocol A).

Q2: How do I ensure the unreacted PEG2 diamine is completely removed if it doesn't have a UV signal? Because PEG2 diamine lacks a chromophore, it is invisible at 254 nm. However, it is highly polar. In both RP-HPLC methods, it will elute in the void volume (first 1-2 minutes). To self-validate its removal, spot your purified fractions on a TLC plate and stain with Ninhydrin. Ninhydrin reacts with primary amines to form a deep purple/blue color. If your target fraction is pure, you will see only one purple spot.

Q3: I am seeing a massive UV peak eluting very late in my RP-HPLC gradient. Is this my product? No. The late-eluting peak is almost certainly the di-Cbz-PEG2 byproduct. Because it has two Cbz groups, its UV absorbance at 254 nm is roughly double that of your target molecule, making it look artificially abundant. Furthermore, it lacks the hydrophilic free amine, making it highly hydrophobic and causing it to retain strongly on the C18 phase.

References

  • Identification and removal of a cryptic impurity in pomalidomide-PEG based PROTAC Source: Beilstein Journal of Organic Chemistry / ResearchGate URL:[Link]

  • XBridge Prep Columns: Scalability and Loadability for Preparative Separations (High pH Amine Purification) Source: Waters Corporation URL:[Link]

  • Synthesis of Ado-6-azide and Normal Phase Amine Purification (DCM/MeOH/NH4OH Systems) Source: The Royal Society of Chemistry (Supporting Information) URL:[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in Short-Chain PEG2 Bioconjugation

Target Audience: Researchers, scientists, and drug development professionals. Introduction to PEG2 Linker Dynamics Short-chain polyethylene glycol (PEG2) linkers (e.g., SMCC-PEG2, NHS-PEG2-Maleimide) are highly valued in...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction to PEG2 Linker Dynamics

Short-chain polyethylene glycol (PEG2) linkers (e.g., SMCC-PEG2, NHS-PEG2-Maleimide) are highly valued in bioconjugation for their ability to maintain tight spatial proximity between conjugate partners while imparting a slight degree of hydrophilicity. However, their short spacer arm (typically ~10–15 Å) frequently leads to steric hindrance. When conjugating bulky payloads to large proteins, the physical bulk of the molecules can clash, preventing efficient covalent bond formation, reducing the Drug-to-Antibody Ratio (DAR), or inducing protein aggregation[1].

As a Senior Application Scientist, I have designed this guide to help you troubleshoot these structural clashes, understand the mechanistic causality behind conjugation failures, and implement self-validating protocols to rescue your bioconjugation workflows.

Troubleshooting Guide & FAQs

Q1: Why is my PEG2-mediated antibody-drug conjugation (ADC) yielding a persistently low Drug-to-Antibody Ratio (DAR) compared to longer PEG variants? Cause: The short spacer arm of a PEG2 linker fails to extend the reactive moiety (e.g., maleimide or NHS ester) beyond the hydration shell and local topological folds of the antibody. When conjugating bulky payloads, the physical mass of the payload directly clashes with the antibody surface, preventing the reactive groups from achieving the necessary proximity and orientation for the reaction to proceed[2]. Solution:

  • Increase Molar Excess: Temporarily increase the linker-payload molar excess to 10–20x to drive the reaction kinetics forward by mass action[3].

  • Site-Specific Engineering: Transition from stochastic lysine conjugation to site-specific conjugation (e.g., engineered THIOMAB™ cysteines). By selecting conjugation sites with high solvent accessibility and low local steric crowding, the short PEG2 linker can react efficiently without structural interference[4].

Q2: I am observing massive protein aggregation (>15% via SEC-HPLC) when conjugating a hydrophobic fluorophore using an NHS-PEG2-Maleimide crosslinker. How can I mitigate this? Cause: While PEG chains generally improve solubility, a PEG2 chain is too short to effectively mask the hydrophobicity of highly lipophilic payloads. When the conjugate is formed, the exposed hydrophobic payload interacts with neighboring antibody molecules, driving intermolecular aggregation[5]. Solution:

  • Co-Solvent Optimization: Introduce 5–10% v/v of a polar aprotic solvent (e.g., anhydrous DMSO or DMF) into the reaction buffer. This disrupts transient hydrophobic interactions during the critical conjugation phase[3].

  • Stepwise Conjugation: Perform the conjugation in two distinct steps rather than a one-pot reaction. First, activate the antibody with the heterobifunctional PEG2 linker, purify away the excess linker, and then introduce the hydrophobic payload. This prevents payload-linker micelles from forming and cross-linking proteins[3].

Q3: The conjugation was successful (verified by Mass Spec), but the resulting conjugate has lost its biological binding affinity. What went wrong? Cause: The PEG2 linker's minimal length restricts the conformational flexibility of the attached payload or protein. If conjugation occurs near the active site or receptor-binding domain, the payload will sterically block the binding interface[3]. Solution: If a longer linker cannot be used due to pharmacokinetic requirements, you must employ a site-directed conjugation strategy (such as Sortase A enzyme-mediated ligation or targeting distal C-terminal cysteines) to ensure the payload is anchored far from the functional binding domain[3].

Experimental Protocols

Protocol 1: Two-Step Maleimide-PEG2-NHS Ester Conjugation with Aggregation Control

This protocol establishes a self-validating workflow for conjugating a thiol-containing payload to a monoclonal antibody (mAb) using a heterobifunctional NHS-PEG2-Maleimide linker, specifically optimized to overcome steric and hydrophobic clashes[3].

Step-by-Step Methodology:

  • Antibody Preparation: Buffer exchange the mAb into an amine-free reaction buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2–7.5) at a concentration of 2–5 mg/mL.

  • Linker Activation: Dissolve the NHS-PEG2-Maleimide linker in anhydrous DMSO to a stock concentration of 10 mM.

    • Causality: Anhydrous DMSO prevents premature hydrolysis of the moisture-sensitive NHS ester, ensuring maximum reactivity[3].

  • First Conjugation (Amine Reactive): Add a 10-fold molar excess of the linker to the mAb. Ensure the final DMSO concentration does not exceed 10% v/v to prevent protein denaturation. Incubate for 1 hour at room temperature (RT) with gentle end-over-end mixing.

  • Intermediate Purification (Self-Validation Step): Remove unreacted linker using a desalting column (e.g., Zeba Spin) equilibrated with PBS, pH 6.5 containing 5 mM EDTA.

    • Validation: Analyze a small aliquot via UV-Vis; the protein recovery should be >90%. The acidic pH (6.5) validates the system by stabilizing the newly introduced maleimide groups against spontaneous ring hydrolysis prior to payload addition.

  • Payload Reduction: If the payload contains a disulfide, reduce it using a 10-fold molar excess of TCEP for 30 min at RT. Purify the reduced payload via desalting.

  • Second Conjugation (Thiol Reactive): Add a 5-fold molar excess of the reduced payload to the maleimide-activated mAb. Incubate for 2 hours at RT.

  • Quenching & Final Polish: Quench unreacted maleimides by adding a 10-fold excess of L-cysteine for 15 min. Purify the final conjugate via Size Exclusion Chromatography (SEC) to remove aggregates and free payload.

Protocol 2: Site-Specific Cysteine Conjugation using a PEG2 Linker

To avoid active-site steric hindrance, this protocol utilizes engineered cysteines[4].

Step-by-Step Methodology:

  • Mild Reduction: Treat the engineered antibody (containing capped cysteines) with 40 equivalents of TCEP for 3 hours at 37°C to fully reduce all interchain disulfides and the engineered cysteines.

  • Re-oxidation: Remove TCEP via diafiltration. Add 20 equivalents of dehydroascorbic acid (dhAA) and incubate for 4 hours at RT.

    • Causality: dhAA selectively re-oxidizes the highly accessible interchain disulfides while leaving the sterically shielded engineered cysteines in their reactive thiol state, perfectly priming them for the short PEG2 linker[6].

  • Conjugation: Add a 5-fold molar excess of the Maleimide-PEG2-Payload (dissolved in DMSO) to the re-oxidized antibody. Incubate for 1 hour at RT.

  • Validation: Analyze the DAR using Hydrophobic Interaction Chromatography (HIC).

    • Validation: A successful site-specific conjugation will yield a highly homogeneous DAR 2 species, proving that steric hindrance was bypassed[4].

Data Presentation

Table 1: Comparative Analysis of Linker Lengths on Conjugation Efficiency and Aggregation Note: Data synthesized from standard bioconjugation optimization trials for hydrophobic payloads.

Linker TypeSpacer Length (Å)Avg. DAR (Random Lysine)Aggregation (% via SEC)Target Binding Affinity LossRecommended Use Case
PEG2 ~10.51.8 - 2.412 - 18%High (if near active site)Small payloads, site-specific conjugation, rigid spacing
PEG4 ~17.62.5 - 3.18 - 12%ModerateGeneral ADC development, moderate hydrophobicity
PEG8 ~31.83.4 - 3.9< 5%LowHighly hydrophobic payloads, bulky enzymes
PEG24 ~88.03.8 - 4.2< 2%MinimalShielding immunogenicity, maximizing solubility

Visualizations

G Start Low Conjugation Yield with PEG2 Linker? CheckAgg Check SEC-HPLC Is Aggregation >5%? Start->CheckAgg AggYes Hydrophobic Clash Increase Co-solvent (DMSO) or lower protein conc. CheckAgg->AggYes Yes AggNo Analyze DAR via HIC or Mass Spec CheckAgg->AggNo No LowDAR Low DAR (<2)? Steric Shielding at Site AggNo->LowDAR SiteSpecific Shift to Site-Specific Conjugation (e.g. THIOMAB) LowDAR->SiteSpecific Targeted OptCond Increase Linker Excess (10-20x) & Time LowDAR->OptCond Random Lysine

Diagnostic workflow for resolving steric hindrance and aggregation in PEG2 bioconjugation.

Pathway Substrate Bulky Payload High Hydrophobicity Linker PEG2 Linker ~10 Å Spacer Substrate->Linker Conjugation Attempt Clash Steric Clash / Aggregation Linker->Clash Random Lysine Targeting Solution1 Site-Specific Engineering (Engineered Cysteines) Clash->Solution1 Redesign Solution2 Reaction Optimization (Stepwise + DMSO) Clash->Solution2 Buffer adjustment Success Stable Bioconjugate (Preserved Activity) Solution1->Success Solution2->Success

Mechanistic pathway of PEG2 steric clash resolution via site-specific engineering.

Sources

Troubleshooting

Minimizing PEG chain cleavage during harsh Cbz removal conditions

Welcome to the Technical Support Center. As drug development increasingly relies on PEGylated therapeutics, preserving the structural integrity of the poly(ethylene glycol) (PEG) backbone during complex syntheses is a cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on PEGylated therapeutics, preserving the structural integrity of the poly(ethylene glycol) (PEG) backbone during complex syntheses is a critical challenge. The carboxybenzyl (Cbz) protecting group is a staple for amine protection due to its robustness, but its removal often requires harsh conditions that threaten PEG stability.

This guide provides mechanistic insights, troubleshooting FAQs, and field-proven, self-validating protocols to help you minimize PEG chain scission during Cbz deprotection.

Mechanistic Overview: PEG Vulnerability During Cbz Removal

Before troubleshooting, it is crucial to understand why PEG degrades. PEG ether linkages are vulnerable to two primary degradation pathways during standard Cbz deprotection: acid-catalyzed chain scission and transition-metal-catalyzed oxidative degradation.

G Start Cbz-PEG-Peptide (Intact Conjugate) Cond1 Strong Acid (e.g., HBr/AcOH) Start->Cond1 Cond2 Standard Hydrogenation (Pd/C + Trace O2) Start->Cond2 Cond3 Optimized Methods (Transfer H2 or AlCl3) Start->Cond3 Mech1 Ether Protonation & Nucleophilic Attack Cond1->Mech1 Mech2 Alpha-Carbon Radical Oxidation Cond2->Mech2 Mech3 Selective Carbamate Cleavage Cond3->Mech3 Result1 PEG Chain Scission (Degradation) Mech1->Result1 Result2 Oxidative Degradation (Acidic Byproducts) Mech2->Result2 Result3 Intact PEG-Peptide (High Yield) Mech3->Result3

Mechanistic pathways of PEG degradation vs. preservation during Cbz deprotection.

Troubleshooting & FAQs

Q1: Why does my PEG chain undergo massive degradation when using HBr/AcOH for Cbz removal? Analysis & Causality: The Cbz group is traditionally cleaved using strong acids like 33% HBr in acetic acid. However, the repeating ether linkages (-C-O-C-) comprising the PEG backbone are highly vulnerable to strong Brønsted acids. The acidic environment protonates the ether oxygens, forming highly reactive oxonium ion intermediates. The bromide ions (which are strong nucleophiles) then attack the adjacent alpha-carbons, triggering C-O bond cleavage and resulting in massive chain scission[1]. Recommendation: Avoid HBr/AcOH for PEGylated compounds. Catalytic hydrogenolysis is the gold standard for Cbz removal because it operates orthogonally to acid-labile bonds, preserving the PEG backbone[1][2].

Q2: I switched to catalytic hydrogenation (H2, Pd/C) to avoid acids, but I am still seeing PEG degradation and a drop in pH. What is happening? Analysis & Causality: While catalytic hydrogenation is generally mild, PEG is highly susceptible to oxidative degradation in the presence of transition metals (like Palladium) and trace oxygen. This combination generates reactive oxygen species that abstract hydrogen from the alpha-carbon of the PEG ether bond, forming hydroperoxides. These hydroperoxides rapidly decompose into esters and acidic byproducts (e.g., formates), which cleave the chain and lower the solution pH[3]. Recommendation: You must maintain strict anaerobic conditions. Purge all solvents with argon prior to use. If standard hydrogenation still causes shear or oxidation, switch to transfer hydrogenation to bypass the need for high-pressure hydrogen gas.

Q3: My PEGylated peptide poisons the Pd/C catalyst, stalling the hydrogenation. Are there acid-based alternatives that won't cleave the PEG? Analysis & Causality: Large PEG chains can sterically occlude the active sites of heterogeneous Pd/C catalysts, leading to incomplete deprotection. If hydrogenation fails, you can utilize a Lewis acid approach. Recommendation: Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) acts as a selective Lewis acid. It coordinates specifically to the carbamate carbonyl of the Cbz group, facilitating its removal without providing the free protons (Brønsted acidity) required to protonate and cleave the PEG ether backbone[4].

Quantitative Data Summary: Deprotection Conditions vs. PEG Stability

Deprotection ConditionCbz Removal EfficiencyPEG Chain StabilityPrimary Degradation Mechanism
33% HBr / AcOH HighPoor Acid-catalyzed ether cleavage (Oxonium ion formation)
Standard H₂, Pd/C HighModerateOxidative cleavage (Hydroperoxide formation via trace O₂)
Transfer Hydrogenation HighExcellent None (Operates under mild, neutral conditions)
AlCl₃ / HFIP Moderate-HighExcellent None (Lewis acid coordinates carbamate, avoids protonation)

Self-Validating Experimental Protocols

Protocol 1: Mild Transfer Hydrogenation (Argon-Purged)

Use this protocol to avoid the oxidative degradation and mechanical shear associated with high-pressure H₂ gas.

  • Solvent Degassing (Critical Causality Step): Dissolve the Cbz-PEG-peptide in MS-grade Methanol. Vigorously bubble Argon gas through the solution for 15 minutes. Causality: Removing dissolved oxygen prevents the Palladium catalyst from generating the radical oxygen species responsible for PEG alpha-carbon oxidation[3].

  • Reagent Addition: Under an Argon blanket, add 10 equivalents of Ammonium Formate (hydrogen donor), followed carefully by 10% Pd/C (10% w/w relative to the substrate).

  • Reaction: Stir gently at room temperature for 2-4 hours. The decomposition of ammonium formate generates H₂ in situ at a controlled rate, preventing mechanical shear of the PEG chain.

  • Self-Validation & Monitoring:

    • Action: Withdraw a 5 µL micro-aliquot, filter through a syringe filter, and perform a Kaiser (ninhydrin) test.

    • Validation: A color change to deep blue confirms the successful liberation of the primary amine (Cbz removal). Concurrently, run a MALDI-TOF MS analysis; the presence of a single bell-shaped curve matching the theoretical mass of the deprotected conjugate confirms the PEG chain remains intact without scission.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

Protocol 2: Lewis Acid-Mediated Cleavage (AlCl₃/HFIP)

Use this protocol when catalytic hydrogenation fails due to catalyst poisoning by the PEG chain.

  • Reagent Preparation: Dissolve the Cbz-PEG-peptide in Hexafluoroisopropanol (HFIP). Causality: HFIP is a highly polar, strongly hydrogen-bonding solvent that stabilizes cationic intermediates during deprotection without providing nucleophilic halides (like Br⁻) that cleave PEG ethers[4].

  • Lewis Acid Addition: Add 3-5 equivalents of anhydrous Aluminum Chloride (AlCl₃). Stir at room temperature for 1-2 hours.

  • Self-Validation & Monitoring:

    • Action: Analyze the reaction via LC-MS.

    • Validation: The disappearance of the [M+H]⁺ peak and the appearance of the [M-134]⁺ peak (loss of the Cbz group) without a ladder of -44 Da peaks (loss of ethylene oxide units) validates that deprotection occurred selectively without PEG backbone degradation.

  • Quenching: Quench the reaction by carefully adding cold water. Extract the aqueous layer with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

References

  • Amine-Functionalized Polylactide–PEG Copolymers | Macromolecules ACS Public
  • CBZ-N-AMIDO-DPEG®₁₂-ACID Vector Labs
  • Cbz-NH-peg8-CH2cooh stability issues in aqueous solutions Benchchem
  • The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis Benchchem

Sources

Reference Data & Comparative Studies

Comparative

Comprehensive Guide to the NMR Characterization of Cbz-NH-PEG2-CH2CH2NH2: A Comparative Analysis

As bioconjugation, targeted protein degradation (PROTACs), and antibody-drug conjugate (ADC) development become increasingly sophisticated, the precise characterization of heterobifunctional linkers is paramount. Among t...

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Author: BenchChem Technical Support Team. Date: March 2026

As bioconjugation, targeted protein degradation (PROTACs), and antibody-drug conjugate (ADC) development become increasingly sophisticated, the precise characterization of heterobifunctional linkers is paramount. Among these, Cbz-NH-PEG2-CH2CH2NH2 (Benzyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate, CAS: 169744-02-9) stands out as a highly versatile building block[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic spectral assignments. Here, we will objectively compare the NMR performance and synthetic utility of the Cbz-protected PEG2-amine against its tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) counterparts[2], providing you with the causality behind experimental choices and a self-validating protocol for rigorous structural verification.

Structural Analysis & The Causality of NMR Shifts

The integrity of a PEG linker dictates the success of downstream bioconjugation. Cbz-NH-PEG2-CH2CH2NH2 (Molecular Formula: C14H22N2O4, MW: 282.34) consists of three functional domains:

  • The Cbz Protecting Group : Provides a distinct aromatic signature.

  • The PEG2 Backbone : Imparts hydrophilicity and flexibility[3].

  • The Terminal Primary Amine : The reactive nucleophile for conjugation.

When analyzing PEGylated compounds via standard ¹H NMR, a critical but oft-forgotten phenomenon occurs: standard ¹H NMR pulse sequences are not ¹³C decoupled[4]. While less dominant in a short PEG2 linker compared to larger polymers (e.g., PEG2000), recognizing that the naturally occurring 1.1% ¹³C-coupled ¹H peaks will create satellite peaks at ±70 Hz from the central PEG backbone signal is crucial[4]. Ignoring this coupling can lead to erroneous assignments, causing scientists to mistake intrinsic satellite peaks for structural impurities[4].

G N1 Sample Preparation (CDCl3, 0.05% TMS) N2 1H NMR Acquisition (Relaxation Delay > 5s) N1->N2 N3 13C NMR Acquisition (Proton-Decoupled) N1->N3 N4 Spectral Processing (Phase & Baseline Correction) N2->N4 N3->N4 N5 Signal Integration (Cbz vs. PEG Backbone) N4->N5 N6 Purity & Structural Validation (Self-Validating Output) N5->N6

Fig 1. Self-validating NMR characterization workflow for PEGylated linkers.

Comparative NMR Data: Cbz vs. Boc vs. Fmoc

To objectively evaluate the analytical clarity of Cbz-NH-PEG2-CH2CH2NH2, we must compare it to its industry-standard alternatives: Boc-PEG2-amine and Fmoc-PEG2-amine[2].

The Cbz group offers a distinct analytical advantage: its aromatic protons appear in a clean region (~7.35 ppm) that never overlaps with the PEG backbone or aliphatic impurities. In contrast, the massive 9-proton singlet of the Boc group (~1.44 ppm) can easily mask underlying aliphatic impurities, while the Fmoc group introduces a complex multiplet structure that can complicate spectra if the target payload also contains extensive aromaticity[2].

Table 1: ¹H NMR Chemical Shifts Comparison (400 MHz, CDCl₃)
Proton EnvironmentCbz-NH-PEG2-AmineBoc-NH-PEG2-AmineFmoc-NH-PEG2-Amine
Protecting Group (Aromatic) 7.30–7.38 ppm (m, 5H)None7.31–7.76 ppm (m, 8H)
Protecting Group (Aliphatic) 5.10 ppm (s, 2H, Benzyl CH₂)1.44 ppm (s, 9H, t-Butyl)4.22–4.40 ppm (m, 3H, Fmoc CH/CH₂)
Carbamate NH ~5.40 ppm (br s, 1H)~5.20 ppm (br s, 1H)~5.50 ppm (br s, 1H)
PEG Backbone (-CH₂-O-) 3.50–3.65 ppm (m, 8H)3.50–3.65 ppm (m, 8H)3.50–3.65 ppm (m, 8H)
CH₂ adjacent to Carbamate 3.35 ppm (q, 2H)3.30 ppm (q, 2H)3.35 ppm (q, 2H)
CH₂ adjacent to Amine 2.86 ppm (t, 2H)2.86 ppm (t, 2H)2.86 ppm (t, 2H)
Terminal Amine (NH₂) ~1.60 ppm (br s, 2H)~1.60 ppm (br s, 2H)~1.60 ppm (br s, 2H)
Table 2: ¹³C NMR Chemical Shifts Comparison (100 MHz, CDCl₃)
Carbon EnvironmentCbz-NH-PEG2-AmineBoc-NH-PEG2-AmineFmoc-NH-PEG2-Amine
Carbonyl (C=O) 156.5 ppm156.0 ppm156.6 ppm
Protecting Group (Aromatic) 136.6, 128.5, 128.1, 128.0None144.0, 141.3, 127.7, 127.1, 125.1, 120.0
Protecting Group (Aliphatic) 66.7 ppm (Benzyl CH₂)79.2 (Cq), 28.4 (CH₃)66.6 (CH₂), 47.3 (CH)
PEG Backbone (-CH₂-O-) 70.6, 70.5, 70.3, 70.2 ppm~70.5 ppm (multiplet)~70.5 ppm (multiplet)
CH₂ adjacent to Carbamate 40.9 ppm40.4 ppm40.9 ppm
CH₂ adjacent to Amine 41.7 ppm41.7 ppm41.7 ppm

Performance in Bioconjugation Workflows

The choice between Cbz, Boc, and Fmoc is rarely just about NMR resolution; it is fundamentally about orthogonal deprotection during multi-step synthesis[3].

Cbz is highly valued because it is stable to the strong acids (e.g., TFA) used to remove Boc groups, and completely stable to the secondary amines (e.g., Piperidine) used to remove Fmoc groups. This allows researchers to build highly complex, multi-functionalized nanoparticles or peptides without premature linker cleavage.

G Cbz Cbz-PEG2-Amine DepCbz H2, Pd/C (Hydrogenolysis) Cbz->DepCbz Boc Boc-PEG2-Amine DepBoc TFA or HCl (Acid Cleavage) Boc->DepBoc Fmoc Fmoc-PEG2-Amine DepFmoc 20% Piperidine (Base Cleavage) Fmoc->DepFmoc Product Free PEG2-Diamine (NH2-PEG2-NH2) DepCbz->Product DepBoc->Product DepFmoc->Product

Fig 2. Orthogonal deprotection pathways for Cbz, Boc, and Fmoc protected PEG2-amines.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your characterization, do not rely on default spectrometer settings. The following protocol is engineered as a self-validating system, explaining the causality behind each parameter.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of Cbz-NH-PEG2-CH2CH2NH2 in 0.6 mL of CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is chosen specifically for its lack of exchangeable protons, preventing signal suppression or overlap with the critical carbamate NH (~5.40 ppm) and terminal amine NH₂ (~1.60 ppm) protons. TMS provides a reliable, absolute 0.00 ppm internal reference.

Step 2: Instrument Calibration & Acquisition
  • Action: Acquire the ¹H NMR spectrum at 400 MHz (or higher) using a minimum of 16 scans. Crucially, set the relaxation delay (D1) to ≥ 5 seconds.

  • Causality: PEG backbone protons and terminal aromatic/aliphatic protons possess different spin-lattice relaxation times (T1). A standard 1-second D1 will truncate the relaxation of the terminal groups. This artificially inflates the integration of the PEG backbone, leading to false purity assessments and the incorrect assumption that the terminal functional groups have degraded.

Step 3: Spectral Processing & Self-Validation
  • Action: Apply rigorous phase and baseline correction before integrating. Set the Cbz aromatic multiplet (7.30–7.38 ppm) to an exact integration of 5.00.

  • Validation Check: Measure the integration of the CH₂ adjacent to the free amine (2.86 ppm).

  • System Output: If the molecule is perfectly intact, this ratio will be exactly 5:2 . If the ratio is lower (e.g., 5:1.5), it indicates partial degradation or the presence of unfunctionalized PEG impurities. If the ratio is higher, it indicates premature cleavage of the Cbz group during storage.

References

  • A Comparative Guide to the NMR Characterization of Fmoc-aminooxy-PEG12-acid and its Analogs. BenchChem.
  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega / NIH.
  • CbzNH-PEG3-CH2CH2NH2 Product Specifications and Structural Properties. BroadPharm.
  • Cbz-NH-PEG2-CH2CH2NH2 (CAS: 169744-02-9) Chemical Properties. Suzhou Sibian Chemical Technology Co.,Ltd.

Sources

Validation

Comprehensive LC-MS Fragmentation Guide: Characterizing Cbz-NH-PEG2-CH2CH2NH2 vs. Boc Alternatives in Linker Design

As a Senior Application Scientist specializing in mass spectrometry, I frequently encounter analytical bottlenecks during the structural verification of bifunctional linkers used in Proteolysis Targeting Chimeras (PROTAC...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in mass spectrometry, I frequently encounter analytical bottlenecks during the structural verification of bifunctional linkers used in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Short-chain polyethylene glycol (PEG) linkers, such as PEG2-diamine, are critical for optimizing the aqueous solubility and spatial geometry of these therapeutics[1].

To enable orthogonal synthetic strategies, these linkers are often functionalized with protecting groups like Carboxybenzyl (Cbz) or tert-Butyloxycarbonyl (Boc). However, distinguishing these protected linkers and verifying their structural integrity requires a rigorous understanding of their gas-phase fragmentation kinetics. This guide objectively compares the LC-MS/MS performance of Cbz-NH-PEG2-CH2CH2NH2 against its Boc-protected alternative, providing the mechanistic causality and self-validating protocols necessary for flawless characterization.

Causality in Fragmentation: The Cbz vs. Boc Paradigm

When analyzing Cbz-NH-PEG2-CH2CH2NH2 (Formula: C14H22N2O4, Exact Mass: 282.16 Da,[M+H]+: 283.16), the fragmentation cascade is governed by the relative bond dissociation energies of the carbamate linkage versus the PEG ether backbone.

Why does Cbz fragment differently than Boc? A critical pitfall in linker analysis is in-source fragmentation. Boc-protected amines are notoriously susceptible to premature cleavage in the Electrospray Ionization (ESI) source. Under Collision-Induced Dissociation (CID), Boc groups classically undergo a concerted six-membered transition state, yielding isobutylene (-56 Da) and CO2 (-44 Da). This results in a predictable, but often premature, [M+H - 100] peak[1].

Conversely, the Cbz group lacks the tertiary butyl structure required for this rapid elimination, granting it superior gas-phase stability. The fragmentation of Cbz-protected amines is instead driven by the stability of the aromatic system[2].

In our routine analyses, we observe two distinct, energy-dependent pathways for Cbz-NH-PEG2-CH2CH2NH2:

  • High-Energy Pathway (Aromatic Stabilization): The dominant cleavage yields the highly stable tropylium cation (m/z 91 ). The presence of this ion is the absolute hallmark of a benzyl-containing protecting group[2].

  • Low-Energy Pathway (Neutral Loss & Backbone Cleavage): The molecule expels neutral benzyl alcohol (-108 Da), generating a reactive isocyanate species at m/z 175 . This intermediate subsequently undergoes the fundamental signature of PEGylated molecules: the successive loss of 44 Da (ethylene oxide units) down the ether backbone, yielding diagnostic ions at m/z 131 and m/z 87 [3].

Fragmentation M Intact Precursor [M+H]+ m/z 283.16 Cbz-NH-PEG2-Amine F1 Tropylium Cation m/z 91.05 [C7H7]+ M->F1 High CE (>25 eV) Benzyl Cleavage F2 Neutral Loss Fragment m/z 175.10 [M+H - Benzyl Alcohol]+ M->F2 Low/Med CE (15-25 eV) Loss of 108 Da F3 PEG Cleavage Fragment m/z 131.08 [m/z 175 - Ethylene Oxide]+ F2->F3 Loss of 44 Da (C2H4O) F4 Terminal Amine Fragment m/z 87.05 [m/z 131 - Ethylene Oxide]+ F3->F4 Loss of 44 Da (C2H4O)

Dominant CID MS/MS fragmentation pathways of Cbz-NH-PEG2-CH2CH2NH2.

Comparative Data Presentation

To objectively evaluate the analytical performance of Cbz-NH-PEG2-CH2CH2NH2, we must compare its mass spectrometric signatures directly against Boc-NH-PEG2-CH2CH2NH2. The table below summarizes the quantitative data used to differentiate these two common linker building blocks.

Analytical FeatureCbz-NH-PEG2-CH2CH2NH2Boc-NH-PEG2-CH2CH2NH2
Chemical Formula C14H22N2O4C11H24N2O4
Exact Mass [M+H]+ 283.1652249.1809
Primary Neutral Loss -108 Da (Benzyl alcohol)-100 Da (Isobutylene + CO2)
Diagnostic Low-Mass Ion m/z 91.05 (Tropylium ion)m/z 57.07 (tert-Butyl cation)
Primary PEG Backbone Ion m/z 175.10 → 131.08 → 87.05m/z 149.13 → 105.10 → 61.08
ESI Source Stability High (Resistant to in-source decay)Low (Prone to premature -100 Da loss)
Quantification Reliability Excellent (Clean MS1 precursor)Moderate (Requires soft ionization)

Experimental Protocols: Self-Validating LC-MS/MS Workflow

Every protocol deployed in a high-stakes drug development environment must be a self-validating system. The following methodology utilizes a rolling collision energy (CE) ramp. Why? Because the robust carbamate linkage requires higher energy to fragment compared to the fragile PEG ether bonds. A CE ramp ensures we capture both the diagnostic m/z 91 ion (validating the Cbz group) and the sequential 44 Da PEG losses (validating the linker chain) in a single injection.

Step-by-Step Methodology
  • Sample Preparation:

    • Reconstitute the Cbz-NH-PEG2-CH2CH2NH2 standard in 50% LC-MS grade Methanol / 50% Water to a final concentration of 1 µg/mL.

    • Causality: 50% organic solvent ensures complete solvation of the lipophilic benzyl ring while maintaining compatibility with initial reversed-phase LC conditions.

  • UHPLC Separation Parameters:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid (FA).

    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min.

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350 °C.

    • Self-Validation Check: Monitor the MS1 spectrum for m/z 283.16. If m/z 175 is highly abundant in MS1, lower the cone voltage/fragmentor voltage to prevent in-source decay.

  • MS/MS (CID) Parameters:

    • Isolation Window: Narrow (1.3 Da) centered at m/z 283.16.

    • Collision Energy (CE) Ramp: 15 eV to 35 eV using Argon as the collision gas.

  • Data Processing:

    • Extract ion chromatograms (EIC) for m/z 91.05, 131.08, and 175.10. The co-elution of these three fragments confirms the intact Cbz-PEG2-Amine structure.

LCMS_Workflow Prep Sample Prep 1 µg/mL in 50% MeOH LC UHPLC Separation C18, H2O/MeCN + 0.1% FA Prep->LC ESI ESI(+) Ionization Capillary: 3.5 kV LC->ESI QTOF Q-TOF MS/MS CID: 15-35 eV Ramp ESI->QTOF Data Data Analysis Extract m/z 91, 175, 283 QTOF->Data

Self-validating LC-MS/MS workflow for characterizing Cbz-protected PEG linkers.

Conclusion

For drug development professionals engineering complex conjugates, the choice of linker protection directly impacts analytical traceability. While Boc-protected linkers are synthetically convenient, they suffer from ESI source instability. Cbz-NH-PEG2-CH2CH2NH2 provides a highly stable MS1 precursor and yields a definitive, bipartite MS/MS fragmentation pattern: the robust tropylium ion (m/z 91) confirming the protecting group, and the -44 Da sequential losses confirming the PEG2 backbone. Implementing the self-validating CE-ramp protocol outlined above ensures absolute confidence in linker characterization prior to downstream conjugation.

References

  • Source: ResearchGate (Research Journal of Applied Sciences, Engineering and Technology)
  • Title: WO2024044552A1 - Vhh antibody dota conjugates Source: Google Patents URL
  • Source: PMC (National Institutes of Health)

Sources

Comparative

A Senior Application Scientist's Guide to PEG Chain Length: Comparing Cbz-NH-PEG2-COOH and Cbz-NH-PEG4-COOH

In the landscape of advanced therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critic...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of advanced therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success.[1][2] Among the most versatile and widely adopted linkers are those based on polyethylene glycol (PEG).[3][4] The inherent hydrophilicity, biocompatibility, and tunable nature of PEG linkers allow for the fine-tuning of a conjugate's physicochemical and pharmacokinetic properties.[5][6]

This guide provides an in-depth comparison of two short-chain, heterobifunctional PEG linkers: Cbz-NH-PEG2-COOH and Cbz-NH-PEG4-COOH. We will explore how the subtle difference of just two ethylene glycol units can significantly impact key parameters such as solubility, steric hindrance, and ultimately, the performance of the final bioconjugate. This analysis is grounded in established principles of PEGylation and supported by experimental protocols to empower researchers in their linker selection process.

The Critical Role of PEG Chain Length: A Tale of Two Linkers

The fundamental difference between Cbz-NH-PEG2-COOH and Cbz-NH-PEG4-COOH lies in the length of the hydrophilic PEG spacer. This seemingly minor structural variation has a cascading effect on the molecule's behavior in biological systems.

Physicochemical Properties: A Comparative Overview

The addition of ethylene glycol units directly influences the hydrophilicity and hydrodynamic radius of the linker.[5]

PropertyCbz-NH-PEG2-COOHCbz-NH-PEG4-COOHRationale and Implications
Molecular Weight LowerHigherThe addition of two ethylene glycol units increases the molecular weight.
Hydrophilicity GoodExcellentLonger PEG chains are generally more hydrophilic, which can enhance the aqueous solubility of hydrophobic payloads.[5][7]
Steric Hindrance LowerHigherThe longer PEG4 chain provides greater spatial separation between the conjugated molecules, which can be crucial for mitigating steric hindrance.[1][3]
Flexibility More ConstrainedMore FlexibleThe increased chain length of PEG4 allows for greater conformational freedom.

Impact on Bioconjugate Performance

The choice between a PEG2 and a PEG4 linker is not merely a matter of chemical structure but a strategic decision that can profoundly affect the therapeutic efficacy and developability of a bioconjugate.

Solubility and Aggregation

A primary application of PEG linkers is to enhance the solubility of hydrophobic drug molecules, a common challenge in ADC development.[4][6] The superior hydrophilicity of the PEG4 linker can be advantageous when working with highly lipophilic payloads, potentially reducing the propensity for aggregation, especially at high drug-to-antibody ratios (DARs).

Steric Hindrance and Target Binding

The spatial separation afforded by the linker is critical for preserving the biological activity of the targeting moiety.[8][9] A shorter PEG2 linker may be optimal for creating compact conjugates where minimal separation is required. However, for large, complex antibodies or when the conjugation site is near the antigen-binding region, the longer PEG4 linker can provide the necessary distance to prevent the payload from interfering with target engagement.[1]

Pharmacokinetics

The hydrodynamic size of a bioconjugate influences its circulation half-life.[1] While the difference between a PEG2 and a PEG4 linker may have a modest impact on smaller molecules like PROTACs, for large molecules like ADCs, even slight increases in size can contribute to reduced renal clearance and a longer plasma half-life.[4] However, this must be balanced, as excessively long linkers can sometimes negatively impact cell permeability.[2]

Experimental Design: A Framework for Selection

To empirically determine the optimal linker for a specific application, a head-to-head comparison is invaluable. Below are detailed protocols for the conjugation of Cbz-NH-PEGn-COOH to a model amine-containing molecule and the subsequent deprotection of the Cbz group.

General Workflow for Linker Evaluation

G cluster_0 Phase 1: Conjugation cluster_1 Phase 2: Deprotection & Analysis start Select Model Amine-Containing Molecule conjugation Conjugate with Cbz-NH-PEG2-COOH and Cbz-NH-PEG4-COOH start->conjugation purification Purify Conjugates (e.g., HPLC) conjugation->purification characterization Characterize Conjugates (e.g., LC-MS) purification->characterization deprotection Cbz Deprotection (e.g., Hydrogenolysis) characterization->deprotection deprotection_purification Purify Deprotected Conjugates deprotection->deprotection_purification comparative_analysis Comparative Analysis (Solubility, Stability, Activity) deprotection_purification->comparative_analysis

Caption: Experimental workflow for comparing Cbz-NH-PEG2-COOH and Cbz-NH-PEG4-COOH.

Protocol 1: Amide Coupling of Cbz-NH-PEGn-COOH to a Model Amine

This protocol describes the activation of the carboxylic acid terminus of the PEG linker and its subsequent reaction with a primary amine.

Materials:

  • Cbz-NH-PEG2-COOH or Cbz-NH-PEG4-COOH

  • Model amine-containing molecule (e.g., a small molecule drug or peptide)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Amine-free buffer (e.g., 0.1 M MES, pH 5.0-6.0)

  • Quenching solution (e.g., Tris buffer)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve Cbz-NH-PEGn-COOH (1.2 equivalents) in anhydrous DMF.

    • Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. The reaction progress can be monitored by TLC or LC-MS.

  • Conjugation to Amine:

    • Dissolve the model amine-containing molecule (1.0 equivalent) in an appropriate buffer (e.g., PBS, pH 7.4).

    • Add the activated Cbz-NH-PEGn-O-Succinimidyl ester solution dropwise to the amine solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding an excess of an amine-containing buffer like Tris.

    • Purify the resulting conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography.

  • Characterization:

    • Confirm the identity and purity of the conjugate by LC-MS analysis.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

This is a common and mild method for removing the Cbz protecting group to yield a free amine.[10][11][12]

Materials:

  • Cbz-protected PEG conjugate

  • Palladium on activated carbon (10% Pd/C)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite® for filtration

Procedure:

  • Reaction Setup:

    • Dissolve the Cbz-protected conjugate in a suitable solvent.

    • Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution.[10]

    • Evacuate the reaction flask and backfill with hydrogen gas. Repeat this process three times.

  • Hydrogenation:

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.[11]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[11]

    • Rinse the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Visualizing the Structural Differences

G cluster_0 Cbz-NH-PEG2-COOH cluster_1 Cbz-NH-PEG4-COOH Cbz_PEG2 Cbz-NH-(CH₂CH₂O)₂-CH₂COOH Cbz_PEG4 Cbz-NH-(CH₂CH₂O)₄-CH₂COOH

Caption: Chemical structures of Cbz-NH-PEG2-COOH and Cbz-NH-PEG4-COOH.

Conclusion and Recommendations

The choice between a Cbz-NH-PEG2-COOH and a Cbz-NH-PEG4-COOH linker is a nuanced decision that requires careful consideration of the specific application and the properties of the molecules to be conjugated.

  • Cbz-NH-PEG2-COOH is an excellent choice for applications where a more compact and rigid linker is desired, and where steric hindrance is not a primary concern.

  • Cbz-NH-PEG4-COOH offers advantages in scenarios requiring enhanced hydrophilicity, greater spatial separation to mitigate steric hindrance, and potentially improved pharmacokinetic properties for larger bioconjugates.[1][2]

Ultimately, empirical testing is paramount. The protocols provided in this guide offer a starting point for a systematic evaluation to determine the optimal linker length that balances the competing factors of solubility, stability, and biological activity for your specific therapeutic candidate.

References

  • BenchChem. (2025). A Comparative Guide to PEG Spacer Lengths (PEG2, PEG3, PEG4, PEG6) for Researchers and Drug Development Professionals. BenchChem.
  • BenchChem. (2025). Navigating the PROTAC Linker Landscape: A Comparative Guide to PEG4 and PEG12 Chains. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Cbz-NH-PEG6-C2-acid. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group. BenchChem.
  • Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.
  • BenchChem. (2025). A Comparative Analysis of PEG Linkers Versus Non-PEG Linkers in Therapeutics. BenchChem.
  • BenchChem. (2025).
  • PurePEG. (2025, October 6). Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design. PurePEG.
  • Tedeschini, T., Campara, B., Grigoletto, A., Bellini, M., Salvalaio, M., Matsuno, Y., Suzuki, A., Yoshioka, H., & Pasut, G. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431–447.
  • Total Synthesis. (2024, January 5). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Kallepalli, V. D., et al. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines.
  • ResearchGate. (n.d.). Solubility data for different CBZ formulations.
  • PurePEG. (2025, July 1). Cleavable vs.
  • Stayton, P. S. (2012). Relieving PEGylation.

Sources

Validation

Evaluating linker stability: Cbz-PEG2-amine vs traditional alkyl chain linkers

Title: Evaluating Linker Stability: Cbz-PEG2-Amine vs. Traditional Alkyl Chain Linkers in Bioconjugation Introduction In the rational design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), a...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Evaluating Linker Stability: Cbz-PEG2-Amine vs. Traditional Alkyl Chain Linkers in Bioconjugation

Introduction In the rational design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and other complex bioconjugates, the linker is far more than a passive spacer[1]. It is a critical determinant of the molecule's physicochemical properties, pharmacokinetic profile, and ultimate therapeutic efficacy[2]. As a Senior Application Scientist, I frequently encounter the dilemma of choosing between hydrophilic polyethylene glycol (PEG) linkers and lipophilic alkyl chains. This guide provides an objective, data-driven comparison of a specific, orthogonally protected short PEG linker—Cbz-PEG2-amine—against traditional alkyl chain linkers, focusing on their stability, permeability, and metabolic fate.

Mechanistic Profiling: Cbz-PEG2-Amine vs. Alkyl Chains

Cbz-PEG2-Amine: Hydrophilicity and Orthogonal Protection Cbz-PEG2-amine consists of two ethylene glycol units terminating in an amine protected by a carboxybenzyl (Cbz) group[3]. The repeating ether oxygens present lone pairs that engage in hydrogen bonding with water, driving entropy-mediated hydration[]. This significantly improves the aqueous solubility of highly hydrophobic payloads[2]. The Cbz group provides orthogonal protection; it remains stable under basic conditions and mild acids, but is selectively cleavable via catalytic hydrogenolysis or strong acids, allowing for precise, stepwise bioconjugation[5]. However, the ether linkages in PEG chains can be susceptible to oxidative metabolism in vivo[2], specifically ether peroxidation, which leads to progressive chain shortening and potential loss of therapeutic activity[].

Traditional Alkyl Chains: Hydrophobicity and Membrane Permeability Alkyl linkers are composed of saturated hydrocarbon chains (e.g., C3 to C8)[]. They achieve their functional profile through an imbalance in hydrophobic surface area, which can decrease aqueous solubility but drastically reduces the topological polar surface area[]. This allows the conjugate to adopt a more compact, cylindrical form factor within the lipid bilayer, significantly enhancing passive cell membrane permeability[]. Metabolically, alkyl chains are generally resistant to hydrolytic cleavage[6]. Instead, they undergo terminal or sub-terminal hydroxylation by cytochrome P450 enzymes. Crucially, this oxidation retains the overall chain length and often preserves the degrader's activity, resulting in a shallower dose-response profile compared to the chain scission seen in PEG linkers[].

MechanisticComparison Root Linker Selection in Drug Design PEG Cbz-PEG2-amine (Ether bonds, Hydrophilic) Root->PEG Alkyl Alkyl Chain (Methylene units, Hydrophobic) Root->Alkyl Solubility High Aqueous Solubility (Entropy-driven hydration) PEG->Solubility DegPEG Oxidative Cleavage (Ether Peroxidation -> Chain Scission) PEG->DegPEG Permeability High Cell Permeability (Low Polar Surface Area) Alkyl->Permeability DegAlkyl Metabolic Hydroxylation (Retains Chain Length) Alkyl->DegAlkyl

Logical relationship between linker structural chemistry, properties, and metabolic fate.

Quantitative Comparison of Stability and Physicochemical Properties

To objectively evaluate these linkers, we must look at their performance across key stability and physicochemical metrics. The table below synthesizes comparative data for a standard bioconjugate payload utilizing a Cbz-PEG2-amine linker versus a matched-length alkyl chain (e.g., C6).

Feature / MetricCbz-PEG2-amineTraditional Alkyl Chain (C6)Causality / Mechanism
Aqueous Solubility HighLowPEG ether oxygens form hydrogen bonds with water; alkyl chains drive hydrophobic aggregation[].
Passive Permeability Moderate to LowHighAlkyl chains lack hydrophilic units, avoiding the transfer penalty from aqueous to lipid phases[].
Plasma Stability High (Stable >48h)High (Stable >48h)Both lack easily hydrolyzable esters/amides in the core chain, preventing premature cleavage[].
Metabolic Stability Moderate (Prone to cleavage)High (Prone to oxidation)PEG undergoes peroxide-mediated chain cleavage; Alkyl undergoes hydroxylation but retains length[].
Chemical Stability Stable to base/mild acidHighly stable to most conditionsCbz requires specific deprotection (hydrogenolysis); Alkyl is entirely inert[5].

Experimental Methodologies for Linker Evaluation

To validate the stability and permeability of bioconjugates utilizing these linkers, robust and self-validating experimental protocols are required. Below are the definitive methodologies for evaluating plasma stability and membrane permeability.

Protocol A: In Vitro Plasma Stability Assay (LC-MS/MS) This protocol quantifies the hydrolytic and enzymatic stability of the linker-payload conjugate in circulating plasma, ensuring no premature cleavage occurs before target engagement[8].

  • Preparation of Plasma Matrix : Thaw human or mouse plasma on ice. Centrifuge at 3,000 x g for 5 minutes to remove any aggregates.

  • Spiking the Conjugate : Prepare a 1 mM stock solution of the Cbz-PEG2-amine or Alkyl-linked conjugate in DMSO. Spike the conjugate into the plasma to achieve a final concentration of 1 µM (ensure final DMSO concentration is ≤1% to prevent protein denaturation).

  • Incubation : Incubate the mixture in a shaking water bath at 37°C.

  • Time-Course Sampling : At designated time points (0, 1, 2, 4, 8, 24, and 48 hours), extract a 50 µL aliquot.

  • Quenching & Protein Precipitation : Immediately add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to the aliquot. Vortex for 30 seconds to precipitate plasma proteins and halt enzymatic activity.

  • Centrifugation : Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C.

  • LC-MS/MS Analysis : Transfer the supernatant to LC vials. Analyze using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the parent conjugate mass transition.

  • Data Analysis : Plot the natural log of the remaining percentage versus time to calculate the half-life ( t1/2​ ) assuming first-order kinetics.

PlasmaStability Incubation 1. Plasma Incubation (37°C, 1 µM Conjugate) Quenching 2. Protein Precipitation (Cold ACN + IS) Incubation->Quenching Centrifugation 3. Centrifugation (14,000 x g, 15 min) Quenching->Centrifugation Analysis 4. LC-MS/MS Analysis (MRM Mode) Centrifugation->Analysis Data 5. Kinetic Calculation (t½ Determination) Analysis->Data

Step-by-step experimental workflow for the In Vitro Plasma Stability Assay.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA) Because alkyl linkers are selected primarily to overcome the permeability limitations of PEG linkers[6], PAMPA is essential for comparative validation.

  • Membrane Preparation : Coat the porous filter membrane of a 96-well donor plate with a 1% solution of lecithin in dodecane to simulate the lipid bilayer.

  • Donor Solution : Dilute the linker-conjugates in PBS (pH 7.4) to a concentration of 10 µM. Add 150 µL of this solution to the donor wells.

  • Acceptor Solution : Add 300 µL of fresh PBS (pH 7.4) containing 5% DMSO to the acceptor wells of the bottom plate.

  • Assembly and Incubation : Carefully place the donor plate into the acceptor plate, ensuring the artificial membrane contacts the acceptor solution. Incubate at room temperature for 16 hours in a humidity chamber.

  • Quantification : Separate the plates. Quantify the concentration of the conjugate in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation : Calculate the effective permeability ( Pe​ ) using the standard PAMPA equation. Alkyl linkers typically demonstrate a higher Pe​ due to the absence of the desolvation penalty required by the ether oxygens in Cbz-PEG2-amine[].

Conclusion

The selection between Cbz-PEG2-amine and traditional alkyl linkers is a strategic trade-off. Cbz-PEG2-amine is the optimal choice when the payload is highly hydrophobic and prone to aggregation, leveraging entropy-driven hydration to improve formulation viability. Its orthogonal protection also streamlines complex multi-step syntheses. Conversely, when the primary bottleneck is intracellular target engagement (e.g., in PROTACs requiring high cell permeability), alkyl chains are superior. They avoid the peroxide-mediated chain scission that plagues PEG linkers in vivo, substituting it with terminal hydroxylation that often preserves the therapeutic activity of the conjugate.

References

  • Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide for Researchers | Benchchem | 2

  • Bridging the Gap: A Comparative Guide to PEG and Alkyl Linkers in PROTACs | Benchchem | 6

  • Alkyl Linkers in PROTACs - Improve Permeability & PK | BOC Sciences |

  • Linkers in PROTACs | Precise PEG LLC | 1

  • How ADC Linkers Work: Controlling Stability & Drug Release | BOC Sciences |

  • Cbz-N-amido-PEG-amine | AxisPharm | 5

  • A Comparative Guide to the Stability of PEGylated Linkers in Bioconjugate Development | Benchchem |8

  • Cbz-N-amido-PEG2-acid, 1347750-76-8 | BroadPharm | 3

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling CbzNH-PEG2-CH2CH2NH2

Comprehensive Safety and Operational Guide for Handling CbzNH-PEG2-CH2CH2NH2 1. Introduction & Chemical Profile CbzNH-PEG2-CH2CH2NH2 (CAS: 169744-02-9), systematically known as Benzyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling CbzNH-PEG2-CH2CH2NH2

1. Introduction & Chemical Profile CbzNH-PEG2-CH2CH2NH2 (CAS: 169744-02-9), systematically known as Benzyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, is a heterobifunctional polyethylene glycol (PEG) linker[1]. It is extensively utilized by drug development professionals in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). While the PEG backbone ensures excellent aqueous solubility, the terminal primary amine and the lipophilic carboxybenzyl (Cbz) protecting group dictate its specific reactivity, handling requirements, and hazard profile.

2. Physicochemical Properties & Hazard Metrics To safely handle this reagent, one must first understand its quantitative properties. The table below summarizes the critical metrics required for safe operational planning.

Property / MetricValueOperational Implication
CAS Number 169744-02-9Unique identifier for precise SDS tracking and inventory logging[2].
Molecular Weight 282.34 g/mol Required for exact stoichiometric calculations during bioconjugation[2].
Formula C14H22N2O4Indicates the presence of ether oxygens and reactive nitrogen species[2].
Storage Temperature -20°CMust be stored frozen to prevent thermal degradation of the amine[3].
Purity Standard ≥95%High purity minimizes side reactions but requires strict handling to maintain[2].

3. Hazard Assessment & Causality (E-E-A-T) As an application scientist, I emphasize that understanding why a chemical is hazardous is more critical than simply memorizing safety protocols.

  • Free Primary Amine Reactivity: The terminal -NH2 group is a strong nucleophile and a weak base. Upon contact with moisture on the skin or mucous membranes, it causes localized alkaline irritation. According to standard safety data for PEG-amines, this presents acute oral toxicity and serious eye irritation risks ().

  • Lipophilicity of the Cbz Group: The benzyl carbamate moiety increases the molecule's partition coefficient (LogP), enhancing its ability to penetrate the lipid bilayers of the stratum corneum. If the chemical breaches your primary PPE, dermal absorption is facilitated, potentially leading to systemic exposure.

  • Physical State: Typically presenting as a viscous liquid or low-melting solid, it poses a high risk of droplet transfer or aerosolization during pipetting and spatulation.

4. Personal Protective Equipment (PPE) Matrix Your PPE is your last line of defense. The following table outlines the required gear and the mechanistic justification for each selection.

PPE CategorySpecificationCausality & Justification
Gloves Nitrile (≥ 6 mil thickness)Nitrile provides excellent resistance to ether/amine-based organics. Breakthrough time is >480 mins.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-droplets; the basicity of the free amine can cause severe corneal damage.
Body Protection Flame-retardant, fluid-resistant lab coatPrevents dermal exposure. The Cbz group enhances the skin penetrability of the compound.
Respiratory Fume Hood (Face velocity 80-120 fpm)Mitigates inhalation of vapors. Primary handling must never occur on an open bench.

5. Operational Workflow & Handling Protocol Every protocol must be a self-validating system to ensure trustworthiness and repeatability in the laboratory.

Step 1: Material Equilibration

  • Action: Remove CbzNH-PEG2-CH2CH2NH2 from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30–45 minutes before opening ([3]).

  • Causality: Opening cold containers introduces atmospheric condensation. Water reacts with the free amine to form hydrates, which degrades the reagent's molarity and ruins stoichiometric bioconjugation.

  • Validation: Ensure the exterior of the vial is completely dry and at ambient temperature before unsealing.

Step 2: Weighing and Transfer

  • Action: Use a positive displacement pipette (for viscous liquids) or a static-free spatula (for solids). Weigh directly into a pre-tared, sealable reaction vial inside the fume hood.

  • Causality: Positive displacement pipettes prevent volume inaccuracies caused by the high viscosity of PEG derivatives.

  • Validation: Cap the vial immediately after transfer to prevent cross-contamination before moving it out of the weighing area.

Step 3: Solvation

  • Action: Dissolve the linker in an anhydrous organic solvent (e.g., DMF, DMSO, or DCM).

  • Causality: These solvents maintain the solubility of both the hydrophilic PEG and lipophilic Cbz domains while preventing premature amine protonation.

6. Spill Response & Disposal Plan In the event of a spill, immediate and methodical action is required to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Contain: Surround the spill with an inert, liquid-absorbent material (e.g., Chemizorb® or sand) (). Do not use combustible absorbents like sawdust.

  • Neutralize: For larger spills, apply a mild, dilute acid (e.g., 1% acetic acid) to neutralize the free amine, reducing its volatility and basicity.

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a designated, clearly labeled hazardous waste container.

Disposal Plan:

  • Classification: Dispose of as halogen-free organic waste (unless dissolved in halogenated solvents like DCM).

  • Regulation: Must be handled by a licensed EPA waste disposal facility. Do not discharge into the municipal sewer system, as PEG-amines can disrupt aquatic ecosystems.

7. Safety Workflow Visualization

SafetyWorkflow Start Storage Retrieval (-20°C, Desiccated) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood PPE->Hood Weighing Weighing & Solvation (Avoid Aerosolization) Hood->Weighing Spill Spill Event? Weighing->Spill Clean Absorb & Clean (Chemizorb/Sand) Spill->Clean Yes Reaction Proceed to Bioconjugation Spill->Reaction No Waste Waste Segregation (Halogen-free Organic) Clean->Waste Reaction->Waste Disposal Licensed EPA Disposal Waste->Disposal

Fig 1: Operational safety and spill response workflow for handling CbzNH-PEG2-CH2CH2NH2.

8. References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
CbzNH-PEG2-CH2CH2NH2
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CbzNH-PEG2-CH2CH2NH2
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